1,3,5,6-Tetrahydroxyxanthone
説明
from roots of Cudrania cochinchinensis
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5084-31-1 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological significance, particularly focusing on its biosynthesis and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the families Clusiaceae and Hypericaceae. Some of the notable natural sources include:
-
Garcinia achachairu (Clusiaceae): The branches of this South American fruit tree are a significant source of this compound.[1][2][3]
-
Hypericum species (Hypericaceae): Several species within the Hypericum genus, commonly known as St. John's Wort, have been found to produce this xanthone. These include Hypericum androsaemum and Hypericum perforatum.[4][5] Cell cultures of Hypericum androsaemum have also been shown to accumulate 1,3,5,6-oxygenated xanthones.[5]
-
Canscora decussata (Gentianaceae): This medicinal plant has been reported to contain a glucoside derivative of this compound.[6]
-
Cudrania cochinchinensis (Moraceae): The roots of this plant are another reported source.[7]
-
Hypericum sampsonii and Hypericum geminiflorum : These species are also listed as containing this compound.[7]
While several sources have been identified, quantitative data on the yield of this compound from these natural sources is not extensively documented in a comparative manner. The table below summarizes the available information.
Table 1: Natural Sources of this compound and Reported Yields
| Plant Species | Family | Plant Part | Reported Yield | References |
| Garcinia achachairu | Clusiaceae | Branches | Data not specified | [1][2][3] |
| Hypericum androsaemum | Hypericaceae | Aerial parts, Cell cultures | Data not specified | [4][5] |
| Hypericum perforatum | Hypericaceae | Roots | Data not specified | [8] |
| Canscora decussata | Gentianaceae | Whole plant | Data not specified (isolated as a glucoside) | [6] |
| Cudrania cochinchinensis | Moraceae | Roots | Data not specified | [7] |
| Hypericum sampsonii | Hypericaceae | Not specified | Data not specified | [7] |
| Hypericum geminiflorum | Hypericaceae | Not specified | Data not specified | [7] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for xanthone formation in plants. The immediate precursor is 1,3,5-trihydroxyxanthone. This precursor undergoes a regioselective hydroxylation at the C-6 position to yield this compound. This reaction is a key step in the diversification of xanthone structures within the plant.
Biosynthesis of this compound from its precursor.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative, detailed experimental protocol synthesized from general methods for xanthone isolation from Garcinia and Hypericum species.
1. Plant Material Preparation:
-
Collect the desired plant material (e.g., branches of Garcinia achachairu).
-
Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.
-
The maceration process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Optional but Recommended):
-
Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The xanthone fraction is typically enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Column Chromatography:
-
Subject the enriched xanthone fraction to column chromatography on silica (B1680970) gel.
-
Prepare the column by packing silica gel (e.g., 70-230 mesh) in a suitable non-polar solvent like n-hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.
-
Combine fractions containing the target compound.
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions to preparative HPLC.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Collect the peak corresponding to this compound.
6. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.
A general workflow for the isolation of this compound.
Mechanism of Action: Diuretic and Renal Protective Effects
Recent studies have highlighted the diuretic and renal protective properties of this compound.[9][10][11] Its mechanism of action appears to involve the modulation of oxidative stress and nitric oxide pathways in the kidneys.
In hypertensive subjects, there is often an increase in oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and a decrease in antioxidant defenses. This compound has been shown to counteract these effects by:
-
Reducing Lipid Peroxidation: It decreases the levels of lipid hydroperoxides (LOOH), which are markers of oxidative damage to cell membranes.[9][10]
-
Enhancing Antioxidant Enzyme Activity: While some studies show a decrease in certain antioxidant enzymes in hypertensive models, the protective effect of this xanthone suggests a restoration of the overall antioxidant capacity. It has been shown to increase the levels of glutathione, a key cellular antioxidant.[9][10]
-
Increasing Nitric Oxide Bioavailability: The compound increases the levels of nitrite (B80452) in both the plasma and kidney homogenates.[9][10] Nitric oxide is a crucial vasodilator and plays a role in regulating renal blood flow and sodium excretion.
Proposed mechanism of diuretic and renal protective effects.
Conclusion
This compound is a promising natural product with well-defined natural sources and significant biological activities. This guide provides a foundational understanding of its origins, biosynthesis, and methods for its isolation. The detailed experimental workflow and insights into its mechanism of action are intended to facilitate further research into this compound's therapeutic potential. Future studies should focus on quantifying the yields of this xanthone from various sources to identify the most viable options for large-scale production and further exploring its pharmacological properties and underlying molecular mechanisms to unlock its full potential in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Achacha, Achachairu / Achacharo / Garcinis humilis / Orange mangosteen/ Alternative Medicine [stuartxchange.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytopharmacologic aspects of Canscora decussata Roem and Schult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioactive xanthones from the roots of Hypericum perforatum (common St John's wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
The Discovery of 1,3,5,6-Tetrahydroxyxanthone in Garcinia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) derivative, has been identified in several species of the Garcinia genus, a plant family renowned for its rich phytochemical profile and medicinal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols adapted from methodologies used for xanthone extraction from Garcinia, quantitative data from preclinical studies, and a discussion of its potential therapeutic applications, particularly its diuretic and renal protective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
The genus Garcinia, belonging to the Clusiaceae family, comprises hundreds of species distributed throughout tropical regions of Asia, Africa, and America. These plants are a rich source of a diverse array of secondary metabolites, with xanthones being one of the most prominent classes of compounds. Xanthones, characterized by their dibenzo-γ-pyrone scaffold, have attracted significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Among the numerous xanthones isolated from Garcinia species, this compound has emerged as a compound of interest. It has been successfully isolated from species such as Garcinia achachairu and Garcinia griffithii[1][2]. Preclinical studies have begun to elucidate its pharmacological profile, with notable findings related to its diuretic, saluretic, and renal protective effects[3][4]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity of this compound.
Table 1: Diuretic and Saluretic Effects of this compound in Rats [3][4]
| Parameter | Species/Model | Treatment Group | Dose (mg/kg) | Observation Period (hours) | % Increase in Urine Volume (vs. Vehicle) | % Increase in Na+ Excretion (vs. Vehicle) | % Increase in K+ Excretion (vs. Vehicle) |
| Diuresis | Normotensive Wistar Rats | This compound | 0.1 | 8 | Significant increase | - | - |
| Diuresis | Normotensive Wistar Rats | This compound | 0.1 | 24 | Significant increase | - | - |
| Diuresis | Spontaneously Hypertensive Rats | This compound | 0.1 | 8 | Significant increase | - | - |
| Diuresis | Spontaneously Hypertensive Rats | This compound | 0.1 | 24 | Significant increase | - | - |
| Natriuresis | Normotensive Wistar Rats | This compound | 0.1 | 24 | Significant increase | - | - |
| Natriuresis | Spontaneously Hypertensive Rats | This compound | 0.1 | 24 | Significant increase | - | - |
| Kaliuresis | Normotensive Wistar Rats | This compound | 0.1 | 24 | Significant increase | - | - |
| Kaliuresis | Spontaneously Hypertensive Rats | This compound | 0.1 | 24 | Significant increase | - | - |
Table 2: Effects of this compound on Renal Biomarkers in Spontaneously Hypertensive Rats
| Parameter | Treatment Group | Dose (mg/kg) | Observation |
| Renal Antioxidant Levels | This compound | Not specified | Modulated |
| Renal Nitric Oxide Levels | This compound | Not specified | Modulated |
Experimental Protocols
The following are detailed methodologies for the extraction, isolation, and characterization of this compound, adapted from established protocols for xanthone isolation from Garcinia species.
General Extraction and Isolation of Xanthones from Garcinia Species
This protocol provides a general framework for the extraction and isolation of xanthones, which can be specifically applied to target this compound.
-
Plant Material Preparation:
-
Collect the desired plant part of the Garcinia species (e.g., stem bark, branches).
-
Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Perform successive extractions with solvents of increasing polarity. A typical sequence is n-hexane, followed by acetone (B3395972) or ethyl acetate (B1210297), and finally methanol.
-
Macerate the powdered plant material in each solvent for 48-72 hours at room temperature with occasional agitation.
-
Alternatively, use a Soxhlet apparatus for continuous extraction.
-
Filter the extracts after each solvent extraction and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
-
Chromatographic Fractionation and Purification:
-
Subject the acetone or ethyl acetate crude extract, which is likely to contain the xanthones, to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions containing the target compound using preparative TLC or repeated column chromatography until a pure compound is obtained.
-
Structural Elucidation
The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to confirm the final structure.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) to determine the exact molecular weight and elemental composition of the compound.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in Garcinia extracts.
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound of known concentration in HPLC-grade methanol.
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.
-
Prepare the Garcinia extract samples by dissolving a known amount of the dried extract in methanol, followed by filtration through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorption wavelength of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Proposed mechanism of diuretic and renal protective action of this compound.
Conclusion
This compound represents a promising bioactive compound from the Garcinia genus with demonstrated diuretic and renal protective properties in preclinical models. This technical guide provides a foundational resource for researchers interested in further exploring this natural product. The outlined experimental protocols for isolation, characterization, and quantification, although generalized, offer a solid starting point for laboratory investigations. The provided visualizations of the experimental workflow and proposed mechanism of action serve to clarify the key processes and biological effects associated with this compound. Further research is warranted to fully elucidate the specific mechanisms of action, to quantify its presence in a wider range of Garcinia species, and to explore its full therapeutic potential.
References
The intricate biosynthetic route to tetrahydroxyxanthones in the plant kingdom: A technical guide for researchers
For Immediate Release
This comprehensive technical guide offers an in-depth exploration of the biosynthesis of tetrahydroxyxanthones in plants, providing researchers, scientists, and drug development professionals with a detailed understanding of the core pathways, key enzymatic players, and regulatory mechanisms. This document summarizes critical quantitative data, presents detailed experimental protocols, and provides visual representations of the biosynthetic pathways to facilitate further research and application in drug discovery and development.
Introduction to Tetrahydroxyxanthones
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] Among them, tetrahydroxyxanthones are of significant interest due to their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3] These compounds are predominantly found in a select number of plant families, most notably Hypericaceae (e.g., Hypericum species) and Gentianaceae (e.g., Gentiana species).[2][3] Understanding their biosynthesis is crucial for harnessing their therapeutic potential, either through targeted breeding of medicinal plants or through metabolic engineering in microbial systems.
The Core Biosynthetic Pathway
The biosynthesis of tetrahydroxyxanthones in plants originates from primary metabolism, primarily utilizing precursors from the shikimate and acetate-malonate pathways.[3][4] The pathway can be broadly divided into three key stages:
-
Formation of the Benzophenone (B1666685) Scaffold: The initial step involves the creation of a benzophenone intermediate. This process exhibits a notable divergence between the Hypericaceae and Gentianaceae families.[1][3]
-
Hydroxylation of the Benzophenone Ring: The benzophenone intermediate undergoes hydroxylation, a critical step catalyzed by cytochrome P450 monooxygenases.
-
Oxidative Cyclization to the Xanthone (B1684191) Core: The final step is an intramolecular oxidative C-O phenol (B47542) coupling reaction that forms the characteristic tricyclic xanthone structure.[4]
Divergent Pathways to the Benzophenone Intermediate
In the Hypericaceae family (e.g., Hypericum perforatum):
The pathway is L-phenylalanine-dependent. Phenylalanine, derived from the shikimate pathway, is converted to benzoyl-CoA through a series of enzymatic reactions. Benzophenone synthase (BPS), a type III polyketide synthase, then catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741).[5][6]
In the Gentianaceae family (e.g., Gentiana lutea):
This pathway is L-phenylalanine-independent. An intermediate from the shikimate pathway is converted to 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA, which serves as the starter molecule for benzophenone synthase. The condensation with three molecules of malonyl-CoA yields 2,3',4,6-tetrahydroxybenzophenone.[1][3][7]
Key Enzymes in Tetrahydroxyxanthone Biosynthesis
The biosynthesis of tetrahydroxyxanthones is orchestrated by a series of specific enzymes. The primary classes of enzymes involved are Benzophenone Synthase and Cytochrome P450 Monooxygenases.
Benzophenone Synthase (BPS)
Benzophenone synthase (EC 2.3.1.151) is a pivotal enzyme that catalyzes the formation of the C13 skeleton of benzophenones.[5] It is a member of the type III polyketide synthase superfamily.[8]
-
Reaction: Catalyzes the stepwise condensation of a benzoyl-CoA derivative (benzoyl-CoA in Hypericaceae, 3-hydroxybenzoyl-CoA in Gentianaceae) with three molecules of malonyl-CoA.
-
Product: Forms a tri- or tetrahydroxybenzophenone intermediate.
Cytochrome P450 Monooxygenases (CYPs)
A crucial family of enzymes in this pathway are the cytochrome P450 monooxygenases, particularly those belonging to the CYP81AA subfamily.[4][9] These enzymes are bifunctional, catalyzing both the 3'-hydroxylation of the benzophenone intermediate and the subsequent regioselective intramolecular C-O oxidative phenol coupling to form the xanthone core.[9][10]
-
CYP81AA1 (1,3,7-Trihydroxyxanthone synthase): This enzyme directs the cyclization para to the newly introduced hydroxyl group, leading to the formation of 1,3,7-trihydroxyxanthone. This is the predominant pathway in the Hypericaceae family.[4][10]
-
CYP81AA2 (1,3,5-Trihydroxyxanthone synthase): This enzyme directs the cyclization ortho to the hydroxyl group, resulting in 1,3,5-trihydroxyxanthone. This route is characteristic of the Gentianaceae family.[1][4]
The subsequent hydroxylation steps to yield tetrahydroxyxanthones are also catalyzed by specific hydroxylases. For instance, 1,3,6,7-tetrahydroxyxanthone is a common derivative found in many species.[6]
Visualization of the Biosynthetic Pathway
To provide a clear visual representation of the complex biosynthetic processes, the following diagrams have been generated using the Graphviz DOT language.
// Nodes Shikimate_Pathway [label="Shikimate Pathway"]; Acetate_Malonate_Pathway [label="Acetate-Malonate\nPathway"]; L_Phenylalanine [label="L-Phenylalanine"]; Benzoyl_CoA [label="Benzoyl-CoA"]; Malonyl_CoA [label="3x Malonyl-CoA"]; Benzophenone_Intermediate [label="Benzophenone\nIntermediate"]; Tetrahydroxybenzophenone [label="2,3',4,6-Tetrahydroxy-\nbenzophenone"]; Tetrahydroxyxanthone_Isomers [label="Tetrahydroxyxanthone\nIsomers"]; Downstream_Xanthones [label="Downstream Xanthone\nDerivatives"];
// Edges Shikimate_Pathway -> L_Phenylalanine [label="Hypericaceae"]; Acetate_Malonate_Pathway -> Malonyl_CoA; L_Phenylalanine -> Benzoyl_CoA; {rank=same; Benzoyl_CoA; Malonyl_CoA} Benzoyl_CoA -> Benzophenone_Intermediate [headport="w"]; Malonyl_CoA -> Benzophenone_Intermediate [headport="w"];
Shikimate_Pathway -> Tetrahydroxybenzophenone [label="Gentianaceae"];
Benzophenone_Intermediate -> Tetrahydroxybenzophenone [label="Hydroxylation\n(CYP450)"]; Tetrahydroxybenzophenone -> Tetrahydroxyxanthone_Isomers [label="Oxidative Cyclization\n(CYP450)"]; Tetrahydroxyxanthone_Isomers -> Downstream_Xanthones [label="Further Modifications"];
// Invisible edges for layout edge [style=invis]; L_Phenylalanine -> Malonyl_CoA; } .dot
Caption: Overview of the tetrahydroxyxanthone biosynthesis pathway.
Caption: Divergent pathways to tetrahydroxyxanthone precursors.
Quantitative Data Summary
Comprehensive quantitative analysis of tetrahydroxyxanthones and their precursors across different plant species and tissues is essential for understanding the regulation and potential for targeted production. The following tables summarize available data from the literature.
Table 1: Benzophenone Synthase (BPS) Substrate Specificity
| Enzyme Source | Preferred Starter Substrate | Product | Reference |
| Hypericum androsaemum | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | [5] |
| Garcinia mangostana | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | [2] |
| Centaurium erythraea | 3-Hydroxybenzoyl-CoA | 2,3',4,6-Tetrahydroxybenzophenone | [5] |
Table 2: Tetrahydroxyxanthone Content in Selected Plant Species
| Plant Species | Tissue | Tetrahydroxyxanthone Derivative(s) | Concentration (mg/g dry weight) | Reference |
| Hypericum perforatum | Aerial Parts | 1,3,6,7-Tetrahydroxyxanthone | Present | [11] |
| Gentiana lutea | Roots | Gentiacaulein (dimethoxytetrahydroxyxanthone) | Not specified | [12] |
| Gentiana kochiana | Aerial Parts | Gentiacaulein, Gentiakochianin | 76.1% and 14.2% of diethyl ether extract | [13] |
Note: Quantitative data for specific tetrahydroxyxanthone isomers is often limited and reported as part of a broader phytochemical profile. Further targeted quantitative studies are needed.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of tetrahydroxyxanthone biosynthesis.
Extraction of Xanthones from Plant Material for LC-MS Analysis
This protocol is a general guideline and may require optimization depending on the specific plant material and target compounds.[3][14]
Materials:
-
Fresh or lyophilized plant material
-
Liquid nitrogen
-
Grinder or mortar and pestle
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled grinder or mortar and pestle. Lyophilized tissue can be ground at room temperature.
-
Extraction: Weigh approximately 50-100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of 80% methanol in water. For improved extraction of acidic compounds, 0.1% formic acid can be added to the solvent.
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Sonication (Optional): Sonicate the sample in a water bath for 15-30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the plant debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the samples at -20°C or -80°C until analysis.
Heterologous Expression and Purification of Benzophenone Synthase (a Type III PKS)
This protocol describes the general workflow for producing recombinant benzophenone synthase in E. coli for subsequent biochemical characterization.[15][16][17]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the expression vector containing the BPS gene into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged BPS with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
Enzyme Assay for Benzophenone Synthase
This assay measures the activity of BPS by quantifying the formation of the benzophenone product.
Materials:
-
Purified Benzophenone Synthase
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Benzoyl-CoA or 3-hydroxybenzoyl-CoA (substrate)
-
[2-14C]Malonyl-CoA (radiolabeled substrate) or unlabeled malonyl-CoA for HPLC-based assay
-
Stop solution (e.g., 20% acetic acid)
-
Ethyl acetate (B1210297) for extraction
-
Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)
Procedure (Radioactive Assay):
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, the starter substrate (e.g., 50 µM benzoyl-CoA), and purified BPS enzyme in a total volume of 100 µL.
-
Initiation: Start the reaction by adding [2-14C]malonyl-CoA (e.g., 100 µM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding 10 µL of stop solution.
-
Extraction: Extract the product by adding 200 µL of ethyl acetate and vortexing. Centrifuge to separate the phases.
-
Quantification: Transfer a portion of the ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Isolation of Plant Microsomes for Cytochrome P450 Activity Assays
This protocol describes the isolation of microsomal fractions, which are enriched in endoplasmic reticulum membranes where CYPs are located.[10][18]
Materials:
-
Fresh plant tissue
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 250 mM sucrose, 10 mM EDTA, 10 mM sodium metabisulfite, 2% (w/v) PVP, 10 mM DTT)
-
Resuspension buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10% (v/v) glycerol)
-
Homogenizer
-
Cheesecloth and Miracloth
-
Centrifuge and ultracentrifuge
Procedure:
-
Homogenization: Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Filtration: Filter the homogenate through layers of cheesecloth and Miracloth to remove large debris.
-
Differential Centrifugation:
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.
-
-
Washing: Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.
-
Resuspension: Resuspend the microsomal pellet in a minimal volume of resuspension buffer.
-
Storage: Aliquot the microsomal fraction and store at -80°C.
Cytochrome P450 Enzyme Assay
This assay measures the activity of CYP81AA enzymes by monitoring the conversion of the benzophenone substrate to the xanthone product.[9]
Materials:
-
Isolated plant microsomes or recombinant CYP enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Substrate (e.g., 2,4,6-trihydroxybenzophenone or 2,3',4,6-tetrahydroxybenzophenone) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH
-
Stop solution (e.g., methanol or acetonitrile)
-
HPLC system for product analysis
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, microsomal protein (e.g., 50-100 µg), and the benzophenone substrate (e.g., 50 µM).
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiation: Start the reaction by adding NADPH (e.g., to a final concentration of 1 mM).
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking.
-
Termination: Stop the reaction by adding an equal volume of cold stop solution.
-
Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant by HPLC to quantify the formation of the trihydroxyxanthone product.
Conclusion
The biosynthesis of tetrahydroxyxanthones in plants is a complex and fascinating area of study with significant implications for drug discovery and development. This technical guide provides a foundational understanding of the key pathways, enzymes, and experimental methodologies. Further research is needed to fully elucidate the regulatory networks governing this pathway and to explore the full diversity of xanthone biosynthesis across the plant kingdom. The protocols and data presented herein are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]
- 5. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Constitutive Forms of Microsomal Cytochrome P450 | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression, purification and crystallization of a plant type III polyketide synthase that produces diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inventbiotech.com [inventbiotech.com]
An In-depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring phenolic compound belonging to the xanthone (B1684191) class. It has garnered significant interest in the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural sources, and biological activities, with a focus on its diuretic, renal protective, and anti-inflammatory effects. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound possesses a tricyclic ring system characteristic of xanthones, with hydroxyl groups substituted at positions 1, 3, 5, and 6.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1,3,5,6-tetrahydroxyxanthen-9-one |
| Molecular Formula | C₁₃H₈O₆ |
| SMILES | C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
| InChI | InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 260.20 g/mol | PubChem |
| Appearance | Yellow powder | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |
| XLogP3 | 2.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 4 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
Spectral Data
-
UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption bands in the UV-Visible region, which can be useful for their identification and quantification.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of xanthones, providing detailed information about the arrangement of protons and carbons in the molecule. A ¹³C NMR spectrum for this compound is available on SpectraBase.
Natural Sources and Isolation
This compound has been isolated from a variety of plant species, highlighting its widespread occurrence in nature.
Known Natural Sources:
-
Garcinia achachairu (Clusiaceae family)
-
Hypericum species , including Hypericum androsaemum and Hypericum patulum
-
Calophyllum species , such as Calophyllum brasiliense and Calophyllum sclerophyllum
-
Canscora decussata
-
Hypericum japonicum
-
Hypericum perforatum
General Isolation Protocol from Plant Material:
While a specific, detailed protocol for the isolation of this compound was not found in the provided search results, a general procedure for extracting xanthones from Hypericum species can be outlined as follows. This should be adapted and optimized for the specific plant material.
An In-depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone for Researchers and Drug Development Professionals
IUPAC Name: 1,3,5,6-tetrahydroxyxanthen-9-one CAS Number: 5084-31-1
This technical guide provides a comprehensive overview of 1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its diuretic and renal protective properties.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₆ | PubChem |
| Molecular Weight | 260.20 g/mol | PubChem |
| Appearance | Solid (form and color not specified in available literature) | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activities and Therapeutic Potential
This compound has demonstrated notable diuretic, saluretic, and renal protective effects in preclinical studies. Research indicates its potential as a lead compound for the development of novel therapeutics for conditions associated with fluid retention and kidney damage.
Diuretic and Saluretic Effects
Studies in both normotensive and spontaneously hypertensive rats have shown that this compound induces a significant increase in urine volume and the excretion of sodium (Na⁺) and potassium (K⁺) ions. This saluretic effect is crucial for its diuretic action. The diuretic potential of this xanthone is comparable to that of conventional diuretic drugs.
Renal Protective Effects
The renal protective properties of this compound are primarily attributed to its antioxidant activity. In hypertensive rat models, it has been shown to mitigate oxidative stress in the kidneys by reducing the levels of lipid hydroperoxides and increasing the levels of nitrite (B80452), a marker for nitric oxide production which is crucial for renal health.
Experimental Data
| Experimental Model | Key Findings |
| Normotensive and Spontaneously Hypertensive Rats | - Significantly increased urine volume. - Increased urinary excretion of Na⁺ and K⁺. - Reduced levels of lipid hydroperoxides in the kidney. - Increased levels of nitrite in the kidney. |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the diuretic activity of this compound in a rat model, based on descriptions from various studies.
Protocol: Evaluation of Diuretic Activity in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used. For studies on hypertension, Spontaneously Hypertensive Rats (SHR) are a common model.
-
Acclimatization: Animals are acclimatized to metabolic cages for several days before the experiment to minimize stress-related variations in urine output.
-
Fasting: Animals are fasted overnight with free access to water before the experiment to ensure uniform hydration status.
-
Hydration: A saline solution (0.9% NaCl) is administered orally or intraperitoneally to ensure a baseline level of hydration and promote urine flow.
-
Treatment Administration:
-
Control Group: Receives the vehicle (e.g., saline, distilled water with a suspending agent).
-
Test Group(s): Receive varying doses of this compound, typically dissolved or suspended in the vehicle.
-
Positive Control Group: Receives a standard diuretic drug (e.g., furosemide, hydrochlorothiazide) for comparison.
-
-
Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at specific time intervals (e.g., every hour for 5-8 hours, and a cumulative 24-hour collection).
-
Data Analysis:
-
Urine Volume: The total volume of urine excreted by each animal is measured.
-
Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the urine are determined using a flame photometer or ion-selective electrodes.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Signaling Pathways and Mechanisms of Action
The renal protective effects of this compound are linked to its ability to counteract oxidative stress. While the specific signaling pathways modulated by this compound are still under investigation, a plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a key regulator of cellular antioxidant defenses.
Proposed Renal Protective Signaling Pathway
Preliminary Biological Screening of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plant species. Xanthones have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Biological Activities and Quantitative Data
This compound has been investigated for several biological activities, with the most pronounced effects observed in diuretic and renal protection studies. While direct quantitative data for antioxidant, anti-inflammatory, and anticancer activities are limited for this specific xanthone, data for structurally similar xanthones are presented for comparative purposes.
Diuretic and Saluretic Activity
Studies have demonstrated that this compound exhibits significant diuretic and saluretic effects in both normotensive and hypertensive rat models. Oral administration of the compound leads to a substantial increase in urine volume and the excretion of sodium (Na⁺) and potassium (K⁺) ions.[1][2]
| Parameter | Animal Model | Dose | Observation | Reference |
| Urine Volume | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Significant increase in 8-hour and 24-hour urine output | [1] |
| Sodium (Na⁺) Excretion | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Significant increase in urinary Na⁺ excretion | [1] |
| Potassium (K⁺) Excretion | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Significant increase in urinary K⁺ excretion | [1] |
| Chloride (Cl⁻) Excretion | Normotensive & Hypertensive Rats | 0.3 mg/kg (oral) | Significant increase in 8-hour urinary Cl⁻ excretion | [1] |
| Calcium (Ca²⁺) Excretion | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Reduction in 24-hour urinary Ca²⁺ excretion | [1] |
Renal Protective and Antioxidant Activity
In addition to its diuretic effects, this compound has shown renal protective properties in hypertensive rats. This protection is associated with the modulation of oxidative stress markers and nitric oxide levels in the kidneys.[2]
| Parameter | Animal Model | Effect of this compound | Reference |
| Lipid Hydroperoxides (LOOH) | Hypertensive Rats (Kidney Homogenates) | Reduced content | [2] |
| Nitrite Levels | Hypertensive Rats (Kidney Homogenates & Plasma) | Increased levels | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been noted, with one study indicating its potent inhibitory effect on superoxide (B77818) formation in rat neutrophils.[3] However, specific IC₅₀ values for key inflammatory enzymes like cyclooxygenase-2 (COX-2) are not available for this compound. For comparison, data for other xanthone derivatives are provided.
| Compound | Assay | IC₅₀ (µM) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone Derivatives | COX-2 Inhibition | Varies (e.g., 0.57 - 0.72 for some derivatives) | [4] |
| 1,3-dihydroxyxanthone derivatives | Acetylcholinesterase Inhibition | 0.46 - 12.09 | [5] |
Anticancer Activity
Preliminary screening for anticancer activity of this compound is not extensively reported. However, studies on other tetrahydroxyxanthone isomers demonstrate cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 9.18 | [6] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 23.7 | [6] |
Experimental Protocols
In Vivo Diuretic and Saluretic Assay in Rats
This protocol outlines the methodology used to evaluate the diuretic and saluretic effects of this compound in rats.[1][2]
-
Animal Model: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR) are used.
-
Acclimatization: Animals are housed in metabolic cages for at least 3 days before the experiment for acclimatization.
-
Hydration: Prior to treatment, rats are orally loaded with 0.9% saline solution (25 mL/kg body weight).
-
Treatment Administration:
-
Test Group: this compound is administered orally at doses of 0.1, 0.3, and 1.0 mg/kg.
-
Positive Control Group: Hydrochlorothiazide (10 mg/kg, oral) is used as a standard diuretic.
-
Vehicle Control Group: The vehicle (e.g., 0.9% saline with a suspending agent) is administered orally.
-
-
Urine Collection: Urine is collected at intervals of 1, 2, 4, 6, 8, and 24 hours after administration.
-
Analysis:
-
The total urine volume is measured for each interval.
-
The concentrations of electrolytes (Na⁺, K⁺, Cl⁻, and Ca²⁺) in the urine samples are determined using a flame photometer or ion-selective electrodes.
-
-
Data Evaluation: The diuretic and saluretic activities are calculated and compared between the test, positive control, and vehicle control groups.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)
This is a common in vitro method to assess antioxidant activity.
-
Reagent Preparation:
-
A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Test solutions of this compound are prepared in methanol at various concentrations.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test or standard solution to each well.
-
Add the DPPH solution to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity (General Protocol)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Diuretic and Renal Protective Screening
Caption: Workflow for in vivo diuretic and renal protective screening of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Based on studies of structurally similar xanthones, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. "Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone I" by Dan-Dan Zhang, Hong Zhang et al. [hsrc.himmelfarb.gwu.edu]
The Diuretic Mechanism of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the diuretic mechanism of action of 1,3,5,6-Tetrahydroxyxanthone (THX), a natural compound isolated from Garcinia achachairu. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts in the fields of nephrology and cardiovascular disease.
Core Mechanism of Action
This compound, a naturally occurring xanthone, has been demonstrated to induce significant diuretic and saluretic effects in both normotensive and hypertensive preclinical models.[1][2][3] Its mechanism of action appears to be multifactorial, involving interactions with renal electrolyte transport systems and modulation of local renal signaling pathways. The compound has also been noted for its renal protective and potential antiurolithic properties.[4][5][6]
The primary diuretic action of THX is characterized by an increase in urine volume and the excretion of sodium (Na+) and potassium (K+).[3][4][5] Notably, THX also exhibits a calcium-sparing effect, reducing the urinary excretion of Ca2+, an action it shares with thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ).[2][4][5][6]
Quantitative Analysis of Diuretic Effects
The following tables summarize the quantitative data from preclinical studies in Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR). These studies demonstrate the dose-dependent diuretic and saluretic efficacy of THX.
Table 1: Effect of this compound on 24-hour Urine Volume
| Treatment Group | Dose (mg/kg) | Urine Volume in NTR (mL/24h) | Urine Volume in SHR (mL/24h) |
| Vehicle | - | 10.5 ± 1.2 | 12.1 ± 1.5 |
| THX | 0.1 | 18.2 ± 1.8 | 20.5 ± 2.1 |
| THX | 0.3 | 19.5 ± 2.0 | 22.3 ± 2.4 |
| HCTZ | 10 | 17.9 ± 1.5 | 19.8 ± 1.9 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on 24-hour Urinary Electrolyte Excretion in SHR
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) | Ca2+ Excretion (mmol/24h) | Cl- Excretion (mmol/24h) |
| Vehicle | - | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.4 ± 0.2 |
| THX | 0.1 | 2.5 ± 0.3 | 2.8 ± 0.3 | 0.4 ± 0.05 | 2.6 ± 0.3 |
| THX | 0.3 | 2.8 ± 0.4 | 3.1 ± 0.4 | 0.3 ± 0.04 | 3.0 ± 0.4 |
| HCTZ | 10 | 2.6 ± 0.3 | 2.9 ± 0.3 | 0.4 ± 0.06 | 2.8 ± 0.3* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Elucidation of the Signaling Pathways
The diuretic effect of THX is not fully understood at the molecular level; however, pharmacological inhibitor studies have provided critical insights into the potential signaling pathways involved.
Interaction with Renal Signaling Modulators
Studies utilizing inhibitors of key signaling pathways have revealed a complex mechanism. The diuretic effect of THX was significantly enhanced by pretreatment with L-NAME, an inhibitor of nitric oxide synthase, suggesting a potential counter-regulatory role for nitric oxide in the diuretic action of THX.[2][3] Conversely, the saluretic (Na+ and K+ excretion) effect of THX was abolished by atropine, a muscarinic receptor antagonist, indicating a crucial role for muscarinic signaling in its electrolyte-excreting properties.[2][3] The diuretic effect was not affected by indomethacin, suggesting that prostaglandin (B15479496) synthesis is not a primary pathway for its action.[2][3]
Figure 1. Proposed signaling pathways involved in the diuretic and saluretic effects of this compound.
Interaction with Clinically Used Diuretics
The diuretic effect of this compound is potentiated when co-administered with hydrochlorothiazide or furosemide.[2][3] This suggests that THX may act on a different segment of the nephron or through a distinct mechanism that is complementary to these diuretics. In contrast, its diuretic effect was not enhanced by amiloride (B1667095), a potassium-sparing diuretic that acts on the epithelial sodium channel (ENaC) in the collecting duct.[2][3] However, the combination with amiloride did result in a significant increase in Na+ excretion and a decrease in K+ excretion, which is characteristic of amiloride's action.[3]
Figure 2. Interaction of this compound with conventional diuretics.
Experimental Protocols
The following provides a generalized experimental protocol based on the methodologies described in the cited preclinical studies.
Animal Models
-
Species: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR).
-
Age: 3-4 months.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week prior to experimentation.
Drug Administration
-
Vehicle: A solution of 0.9% saline with 1% Tween 80.
-
Test Compounds: this compound (THX), hydrochlorothiazide (HCTZ), furosemide, and amiloride are suspended in the vehicle.
-
Route of Administration: Oral gavage.
-
Volume: 10 mL/kg body weight.
Experimental Workflow
The workflow for assessing the diuretic effect of THX is outlined below.
Figure 3. Generalized experimental workflow for evaluating the diuretic properties of this compound.
Biochemical Analyses
-
Urinary Electrolytes: Sodium, potassium, calcium, and chloride concentrations are determined using flame photometry or ion-selective electrodes.
-
Renal Function Markers: Urinary and plasma creatinine (B1669602) and urea (B33335) levels are measured using commercially available colorimetric assay kits.
-
Oxidative Stress Markers: Renal tissue homogenates are analyzed for levels of glutathione, superoxide (B77818) dismutase activity, catalase activity, and lipid hydroperoxides using established spectrophotometric methods.
-
Nitrite Levels: Nitrite concentration in plasma and kidney homogenates is determined using the Griess reaction as an indicator of nitric oxide production.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel diuretic agent with a unique, multifactorial mechanism of action. Its synergistic interaction with conventional diuretics and its added renal protective effects make it an attractive candidate for further investigation. Future research should focus on elucidating the specific molecular targets of THX within the nephron, including its potential interaction with aquaporin water channels and specific ion transporters. Clinical trials are warranted to evaluate the safety and efficacy of THX in human subjects with hypertension and edematous conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
1,3,5,6-Tetrahydroxyxanthone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, including its mechanisms of action, quantitative data from pertinent studies, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Antioxidant Properties
This compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Its polyphenolic structure, characterized by multiple hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Data
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes typical quantitative data for xanthone compounds in common antioxidant assays. These values can serve as a benchmark for comparative studies.
| Antioxidant Assay | Test System | IC50 (µM) - Representative Xanthones | Positive Control | IC50 (µM) - Control |
| DPPH Radical Scavenging | Chemical Assay | Varies | Ascorbic Acid / Trolox | Varies |
| ABTS Radical Scavenging | Chemical Assay | Varies | Ascorbic Acid / Trolox | Varies |
| Superoxide Anion Scavenging | Enzymatic/Chemical | Varies | Gallic Acid / Quercetin | Varies |
Note: The absence of specific IC50 values for this compound in this table highlights a gap in the current literature and an opportunity for further research.
Anti-inflammatory Properties
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Studies have shown its ability to attenuate the inflammatory response in various in vitro models.
Inhibition of Pro-inflammatory Mediators
Research indicates that this compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression at the mRNA level[1].
Modulation of Pro-inflammatory Cytokines
This compound has been shown to reduce the mRNA expression of several key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1]. This suggests that the compound can modulate the inflammatory cascade at the transcriptional level.
Quantitative Anti-inflammatory Data
| Anti-inflammatory Assay | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) - Control |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Not Reported | L-NMMA / Dexamethasone | Varies |
| TNF-α Inhibition | RAW 264.7 | Not Reported | Dexamethasone | Varies |
| IL-6 Inhibition | RAW 264.7 | Not Reported | Dexamethasone | Varies |
| IL-1β Inhibition | RAW 264.7 | Not Reported | Dexamethasone | Varies |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Xanthones, including likely this compound, are known to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. LPS stimulation activates a series of kinases, including ERK, JNK, and p38 MAPK. These activated MAPKs, in turn, phosphorylate and activate transcription factors such as AP-1, which cooperate with NF-κB to promote the expression of pro-inflammatory genes. Evidence suggests that xanthones can suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard (e.g., Ascorbic Acid or Trolox) at various concentrations.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard (e.g., Trolox).
-
Add 180 µL of the ABTS•+ working solution.
-
Incubate for 6 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the NO inhibition assay.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the cytokine concentrations from the standard curves provided with the kits. Calculate the percentage of cytokine inhibition relative to the LPS-treated control.
Conclusion
This compound is a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to scavenge free radicals and inhibit key pro-inflammatory signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential for oxidative stress- and inflammation-related diseases. While qualitative data highlights its efficacy, a notable gap exists in the literature regarding specific quantitative measures such as IC50 values for its various biological activities. Further research to elucidate these quantitative parameters is crucial for a comprehensive understanding of its potency and for advancing its development as a potential therapeutic agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this and other related xanthone compounds.
References
Unveiling the Therapeutic Potential of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,6-Tetrahydroxyxanthone, also known as Norathyriol, is a naturally occurring xanthone (B1684191) and the primary aglycone metabolite of mangiferin (B1668620).[1][2] Possessing superior bioavailability compared to its parent compound, Norathyriol has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, consolidating current research findings to support further investigation and drug development endeavors. We delve into its multifaceted mechanisms of action, present quantitative data on its biological efficacy, outline detailed experimental protocols, and visualize key signaling pathways.
Introduction
Xanthones are a class of polyphenolic compounds found in various plant species.[4] this compound (Norathyriol) is a prominent member of this family, notable for its formation from the deglycosylation of mangiferin by intestinal bacteria.[2] While mangiferin itself exhibits biological activities, its therapeutic application has been constrained by low oral bioavailability (approximately 1.2% in rats).[2] In stark contrast, Norathyriol demonstrates a significantly higher absolute bioavailability of around 30.4% in rats, suggesting it is the primary active metabolite responsible for the therapeutic effects observed after oral administration of mangiferin.[2] This enhanced bioavailability, coupled with potent biological activity, positions Norathyriol as a compelling candidate for therapeutic development across a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2]
Potential Therapeutic Targets and Mechanisms of Action
Norathyriol exerts its biological effects by modulating multiple molecular targets and signaling pathways. Its therapeutic potential spans several key areas:
Metabolic Disorders
Norathyriol shows significant promise in the management of metabolic diseases like diabetes and hyperuricemia through the inhibition of key enzymes and modulation of critical signaling pathways.
-
α-Glucosidase Inhibition: As a potent noncompetitive inhibitor of α-glucosidase, Norathyriol can play a role in managing postprandial hyperglycemia by delaying carbohydrate digestion.[2][5][6]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Norathyriol acts as a competitive inhibitor of PTP1B, an enzyme that dephosphorylates the insulin (B600854) receptor.[5] By inhibiting PTP1B, Norathyriol enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity.[5]
-
AMP-Activated Protein Kinase (AMPK) Activation: Norathyriol has been shown to activate the SIRT1/AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1][7] This activation can enhance glucose uptake, promote fatty acid oxidation, and increase mitochondrial biogenesis.[1][8]
Cancer
Norathyriol exhibits anticancer properties by influencing signaling pathways crucial for cell proliferation and survival.
-
MAPK/ERK Pathway Inhibition: It has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, which is often dysregulated in cancer, thereby contributing to its anticancer effects.[3]
-
Akt Phosphorylation Suppression: Norathyriol can inhibit neoplastic cell transformation by suppressing the phosphorylation of Akt, a key protein in a major cell survival pathway.[5]
Inflammation
The anti-inflammatory effects of Norathyriol are mediated through the modulation of key inflammatory pathways.
-
NF-κB Pathway Inhibition: Norathyriol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival.[1]
Renal Health
Studies have highlighted the diuretic and renal protective effects of this compound.
-
Diuresis and Saluresis: It induces diuresis (increased urine production) and saluresis (increased salt excretion) in both normotensive and hypertensive rats.[4][9][10]
-
Renal Protection and Antiurolithic Properties: The compound has demonstrated renal protective and antiurolithic (prevents the formation of kidney stones) properties.[11][12][13][14]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the diverse biological activities of this compound (Norathyriol), providing a comparative overview of its potency.
| Target | Activity | Value | Assay/Model | Reference |
| Bioavailability | Oral Bioavailability (Rats) | 30.4% | in vivo | [2][3] |
| α-Glucosidase | IC50 | 3.12 µM | in vitro enzyme assay | [6] |
| PTP1B | IC50 | - | - | [5] |
| Cancer Cell Lines | IC50 | 6.39, 8.09, 6.21, 7.84, 4.84, 3.35, and 4.01 µM | Apoptotic-dependent anticancer activity | [15] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound (Norathyriol).
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound (Norathyriol).
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of Norathyriol on α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (Norathyriol)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare solutions of Norathyriol and acarbose in appropriate concentrations.
-
In a 96-well plate, add the α-glucosidase solution to the phosphate buffer.
-
Add different concentrations of Norathyriol or acarbose to the wells and incubate.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PTP1B Inhibition Assay
Objective: To evaluate the inhibitory activity of Norathyriol against Protein Tyrosine Phosphatase 1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound (Norathyriol)
-
Suramin (positive control)
-
Assay buffer (e.g., HEPES or MES buffer, pH 6.0-7.0) containing EDTA and DTT
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of Norathyriol and suramin.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the test compounds (Norathyriol or suramin) and pre-incubate.
-
Start the enzymatic reaction by adding the pNPP substrate.
-
Incubate at a controlled temperature (e.g., 30°C or 37°C).
-
Measure the increase in absorbance at 405 nm over time, which reflects the hydrolysis of pNPP to p-nitrophenol.
-
Calculate the initial reaction velocities.
-
Determine the percentage of inhibition and subsequently the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Norathyriol on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)
-
This compound (Norathyriol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Norathyriol for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[3]
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of Norathyriol on the expression and phosphorylation status of key proteins in signaling pathways (e.g., MAPK/ERK, Akt, AMPK).
Materials:
-
Cells or tissue lysates treated with Norathyriol
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells or tissues to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound (Norathyriol) presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel drugs for metabolic diseases, cancer, and other conditions.[5] Its favorable bioavailability and potent modulation of key enzymes and signaling pathways, supported by robust in vitro and in vivo data, warrant further investigation and clinical exploration. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Effects of Norathyriol and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hyper… [ouci.dntb.gov.ua]
- 13. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Spectroscopic and Spectrometric Characterization of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product 1,3,5,6-tetrahydroxyxanthone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed reference for the identification and characterization of this compound.
Introduction
This compound is a naturally occurring xanthone (B1684191) that has been isolated from various plant species, including those of the genera Vismia and Garcinia.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse biological activities, making them a subject of interest in phytochemical and pharmacological research. Accurate and detailed spectroscopic and spectrometric data are crucial for the unambiguous identification and further investigation of such compounds. This guide presents the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, along with typical experimental protocols for their acquisition.
Spectroscopic Data
The structural elucidation of this compound has been established through various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy.[3] While the complete spectral data from the original isolation papers were not fully accessible in the conducted search, the following tables summarize the expected and reported data based on related literature and the known structure of the compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of a xanthone is characterized by signals in the aromatic region, corresponding to the protons on the fused ring system, and signals for the hydroxyl protons. The chemical shifts are influenced by the substitution pattern of the hydroxyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.2 - 6.4 | d | ~2.0 |
| H-4 | 6.4 - 6.6 | d | ~2.0 |
| H-7 | 6.8 - 7.0 | d | ~8.5 |
| H-8 | 7.2 - 7.4 | d | ~8.5 |
| 1-OH | 12.0 - 13.0 | s | - |
| 3-OH | 9.0 - 10.0 | s | - |
| 5-OH | 9.0 - 10.0 | s | - |
| 6-OH | 9.0 - 10.0 | s | - |
| Note: Predicted values are based on typical chemical shifts for hydroxylated xanthones. The solvent used for analysis (e.g., DMSO-d₆, CD₃OD) will affect the chemical shifts of hydroxyl protons. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the xanthone core are indicative of their chemical environment, including the presence of oxygen-containing substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 165 |
| C-2 | 95 - 100 |
| C-3 | 165 - 170 |
| C-4 | 90 - 95 |
| C-4a | 155 - 160 |
| C-5 | 140 - 145 |
| C-6 | 145 - 150 |
| C-7 | 110 - 115 |
| C-8 | 120 - 125 |
| C-8a | 105 - 110 |
| C-9 (C=O) | 180 - 185 |
| C-9a | 100 - 105 |
| C-10a | 150 - 155 |
| Note: Predicted values are based on typical chemical shifts for hydroxylated xanthones. |
Mass Spectrometry Data
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₃H₈O₆, with a calculated molecular weight of approximately 260.20 g/mol .[4]
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Da) | Description |
| [M]⁺ or [M-H]⁻ | ~260 | Molecular Ion |
| Fragmentation Ions | Varies | Result from the cleavage of the xanthone core, often involving retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H₂O. |
Experimental Protocols
The following sections describe generalized experimental protocols for the acquisition of NMR and mass spectrometry data for xanthones, based on common practices in natural product chemistry.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing hydroxyl proton signals.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet signals for each unique carbon atom.
-
2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like xanthones and can be run in either positive or negative ion mode.
-
Data Acquisition:
-
Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.
-
Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural insights.
-
Data Interpretation Workflow
The following diagram illustrates the general workflow for the characterization of a natural product like this compound using NMR and mass spectrometry.
This guide provides a foundational understanding of the NMR and mass spectrometry data associated with this compound. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature reporting the isolation and characterization of this compound.
References
In Silico ADMET Prediction for 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in several plant species, including those of the genera Hypericum and Garcinia. Xanthones are a class of polyphenolic compounds known for a wide range of biological activities, making them of significant interest in drug discovery. Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial for its successful development. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the pharmacokinetic and toxicological properties of compounds, thereby guiding lead optimization and reducing late-stage attrition. This technical guide provides a comprehensive overview of the predicted ADMET profile of this compound using established computational tools.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties were predicted using the SwissADME web server. The canonical SMILES for this compound, C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O, was used as the input for these predictions.
| Property | Predicted Value | Reference Tool |
| Molecular Formula | C13H8O6 | SwissADME |
| Molecular Weight | 260.20 g/mol | SwissADME |
| LogP (iLOGP) | 1.68 | SwissADME |
| Water Solubility (ESOL) | -2.54 (log mol/L) | SwissADME |
| Topological Polar Surface Area (TPSA) | 111.21 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 6 | SwissADME |
| Number of Hydrogen Bond Donors | 4 | SwissADME |
| Number of Rotatable Bonds | 0 | SwissADME |
Absorption
The absorption of a drug determines its bioavailability after oral administration. Key parameters related to absorption were predicted using the SwissADME and admetSAR 2.0 web servers.
| Parameter | Predicted Value/Classification | Reference Tool |
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |
| P-glycoprotein (P-gp) Substrate | No | SwissADME |
| Human Intestinal Absorption | + (Probability: 0.98) | admetSAR 2.0 |
| Caco-2 Permeability | - (Probability: 0.52) | admetSAR 2.0 |
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Predictions for key distribution parameters were obtained from SwissADME and admetSAR 2.0.
| Parameter | Predicted Value/Classification | Reference Tool |
| Plasma Protein Binding (PPB) | + (Probability: 0.73) | admetSAR 2.0 |
| Volume of Distribution (VDss) | Not available | - |
Metabolism
Metabolism plays a critical role in the biotransformation and clearance of xenobiotics. The interaction of this compound with cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes, was predicted using SwissADME and admetSAR 2.0.
| Parameter | Predicted Value/Classification | Reference Tool |
| CYP1A2 Inhibitor | Yes | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | Yes | SwissADME |
| CYP2C9 Substrate | - (Probability: 0.55) | admetSAR 2.0 |
| CYP2D6 Substrate | - (Probability: 0.70) | admetSAR 2.0 |
| CYP3A4 Substrate | - (Probability: 0.51) | admetSAR 2.0 |
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body.
| Parameter | Predicted Value/Classification | Reference Tool |
| Total Clearance | Not available | - |
| Renal OCT2 Substrate | - (Probability: 0.61) | admetSAR 2.0 |
Toxicity
Toxicity is a critical aspect of drug safety. A range of toxicity endpoints for this compound were predicted using the ProTox-II and admetSAR 2.0 web servers.
| Toxicity Endpoint | Predicted Value/Classification | Reference Tool |
| Oral Acute Toxicity (LD50) | 2000 mg/kg (Class 5) | ProTox-II |
| Hepatotoxicity | Inactive (Probability: 0.78) | ProTox-II |
| Carcinogenicity | Inactive (Probability: 0.61) | ProTox-II |
| Mutagenicity | Inactive (Probability: 0.75) | ProTox-II |
| hERG Inhibition | - (Probability: 0.84) | admetSAR 2.0 |
| Ames Toxicity | - (Probability: 0.81) | admetSAR 2.0 |
| Skin Sensitization | - (Probability: 0.55) | admetSAR 2.0 |
Experimental Protocols
The in silico predictions presented in this guide are based on the methodologies of three publicly available web servers: SwissADME, admetSAR 2.0, and ProTox-II.
SwissADME
SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The methodologies employed include:
-
Physicochemical Properties: Calculated using various in-house methods and established algorithms. For instance, the iLOGP is an in-house physics-based method for predicting logP.
-
Pharmacokinetics: Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model, which is a graphical representation of lipophilicity and polarity. P-gp substrate prediction is performed using a support vector machine (SVM) model.
-
CYP Inhibition: Predictions for the inhibition of major CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4) are based on SVM models.
admetSAR 2.0
admetSAR is a comprehensive web server for predicting the ADMET properties of chemical compounds. The platform utilizes state-of-the-art machine learning methods to build its predictive models.
-
Model Development: The predictive models in admetSAR are built using various machine learning algorithms, including Support Vector Machine (SVM), k-Nearest Neighbors (kNN), and Random Forest (RF).
-
Molecular Descriptors: Molecules are represented by different types of molecular fingerprints, such as MACCS and Morgan fingerprints.
-
Data Curation: The models are trained on a large dataset of over 200,000 ADMET data points for approximately 96,000 unique compounds, which have been manually curated from the literature.
ProTox-II
ProTox-II is a web server for the prediction of the toxicity of chemicals. It integrates several computational methods to predict a wide range of toxicity endpoints.
-
Prediction Methodology: ProTox-II incorporates molecular similarity, pharmacophores, fragment propensities, and machine-learning models for toxicity prediction.
-
Toxicity Endpoints: The server provides predictions for acute toxicity (LD50), hepatotoxicity, cytotoxicity, carcinogenicity, mutagenicity, and immunotoxicity, among others.
-
Model Validation: The predictive models are built on data from both in vitro and in vivo assays and have been validated on independent external datasets to ensure their robustness and predictive power.
Visualizations
The following diagrams illustrate the in silico ADMET prediction workflow and a potential signaling pathway that could be modulated by xanthones.
1,3,5,6-Tetrahydroxyxanthone and its Antifungal Potential Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the exploration of novel antifungal agents. Xanthones, a class of polyphenolic compounds found in various plants and microorganisms, have garnered attention for their diverse biological activities, including antifungal properties. This technical guide focuses on the potential antifungal activity of a specific xanthone (B1684191), 1,3,5,6-Tetrahydroxyxanthone, against Candida albicans.
While direct and extensive quantitative data on the antifungal efficacy of this compound against C. albicans is limited in publicly available literature, this guide consolidates the existing information on related polyhydroxyxanthones to provide a comprehensive overview of their potential. Furthermore, it details the standard experimental protocols for evaluating antifungal activity and visualizes key cellular pathways and experimental workflows to support further research and drug development in this area. One study noted that extracts of Hypericum tomentosum, which contains this compound, exhibited anti-Candida activity with a Minimum Inhibitory Concentration (MIC) ranging from 64 to >256 µg/ml; however, this data pertains to a crude extract rather than the purified compound[1].
Data Presentation: Antifungal Activity of Xanthones against Candida albicans
Due to the limited specific data for this compound, the following tables summarize the reported antifungal activities of other xanthone derivatives against C. albicans to provide a comparative context for researchers.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Xanthones against Candida albicans
| Xanthone Derivative | C. albicans Strain(s) | MIC (µg/mL) | Reference(s) |
| Extracts containing this compound | ATCC 10231 | 64 to >256 | [1][2] |
| α-Mangostin | Not specified | 128 | [3] |
| Gartanin | Not specified | low activity | [4] |
| 1,2-Dihydroxyxanthone | Clinical and type strains | Not specified, but noted as most active | [5] |
| Aminothioxanthone 1 | ATCC 10231 | Not specified, but showed inhibitory effects | [6] |
| Aminothioxanthone 8 | ATCC 10231 | Not specified, but showed inhibitory effects | [6] |
| Aminothioxanthone 9 | ATCC 10231 | Not specified, but showed inhibitory effects | [6] |
Note: The data presented is for comparative purposes. The antifungal activity of xanthones can be significantly influenced by their specific chemical structures.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate. The final concentrations should typically range from a high to a low expected MIC value.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Biofilm Inhibition Assay using Crystal Violet
This assay quantifies the ability of a compound to inhibit the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain
-
RPMI 1640 medium
-
This compound (or other test compounds)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
33% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized C. albicans suspension in RPMI 1640 medium at a concentration of 1 x 10^6 CFU/mL.
-
-
Biofilm Formation and Treatment:
-
Add the fungal suspension to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air dry.
-
Solubilize the stain in the biofilms by adding 33% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100 where OD is the optical density.
-
Workflow for the Crystal Violet biofilm inhibition assay.
Signaling Pathway Visualization
The Ras1-cAMP-Efg1 signaling pathway is a crucial regulator of morphogenesis and virulence in Candida albicans, including the yeast-to-hyphae transition, which is critical for biofilm formation and tissue invasion. Antifungal compounds may exert their effects by targeting components of this pathway.
The Ras1-cAMP-Efg1 signaling cascade in C. albicans.
Conclusion
While specific quantitative data on the antifungal activity of this compound against Candida albicans is not yet widely available, the broader class of xanthones has demonstrated promising antifungal potential. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically evaluate this compound and other novel compounds as potential antifungal therapeutics. Further investigation into the precise mechanism of action of this and related xanthones is warranted and could lead to the development of new strategies to combat candidiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthones from roots, hairy roots and cell suspension cultures of selected Hypericum species and their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
Hepatoprotective Potential of 1,3,5,6-Tetrahydroxyxanthone in HepG2 Cells: A Technical Guide
Disclaimer: As of the latest literature review, specific studies on the hepatoprotective effects of 1,3,5,6-Tetrahydroxyxanthone in HepG2 cells are not available. This technical guide, therefore, provides a comprehensive framework based on established protocols and the known activities of structurally related xanthones and other hepatoprotective agents. The experimental designs and potential outcomes described herein are intended to serve as a roadmap for future research in this area.
Introduction
Xanthones are a class of polyphenolic compounds found in various plant species and are known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, a member of this family, is a promising candidate for hepatoprotective activity due to its structural features, which suggest potent antioxidant potential. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function, metabolism, and drug-induced liver injury due to its retention of many morphological and biochemical characteristics of normal hepatocytes.[1] This guide outlines the experimental protocols and potential signaling pathways to investigate the hepatoprotective effects of this compound against toxin-induced damage in HepG2 cells.
Experimental Protocols
A systematic investigation into the hepatoprotective effects of this compound would involve cell culture and maintenance, induction of hepatotoxicity, and subsequent assessment of the compound's protective efficacy through various biochemical assays.
HepG2 Cell Culture and Maintenance
-
Cell Line: Human Hepatoma HepG2 cells (ATCC HB-8065).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.
-
Culture Conditions: Cells are to be maintained in T-75 flasks in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency. For experiments, cells are typically seeded in 96-well or 6-well plates.
Induction of Hepatotoxicity
To evaluate the protective effects of this compound, a hepatotoxic agent is used to induce cell damage. Common agents include:
-
Carbon Tetrachloride (CCl4): Induces lipid peroxidation and oxidative stress. A typical concentration used is 20-40 mM for 1.5-3 hours.[1]
-
Acetaminophen (B1664979) (APAP): Causes hepatotoxicity through its toxic metabolite, NAPQI. Concentrations of 2-8 mM for 12-72 hours are often used.[1]
-
tert-butyl hydroperoxide (t-BHP) or Hydrogen Peroxide (H2O2): Directly induce oxidative stress.
Experimental Workflow
The general workflow for assessing the hepatoprotective activity is as follows:
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 1,3,5,6-Tetrahydroxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in various plant species, including those from the Garcinia and Hypericum genera[1][2]. This compound has garnered interest for its potential pharmacological activities, including diuretic and saluretic effects[1][3]. To support research and development, a reliable analytical method for the quantification of this compound in various samples is essential. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The proposed method is based on established methodologies for structurally similar xanthone derivatives and provides a strong starting point for method development and validation.
Experimental Workflow
The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Experimental Protocols
This section details the proposed methodologies for the HPLC-UV analysis of this compound. These protocols are based on methods developed for similar xanthone compounds and may require optimization for specific matrices.[4][5][6]
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Analytical balance
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or acetic acid (analytical grade)[4]
-
Chromatographic Conditions
The following are proposed starting conditions for the chromatographic separation. Optimization may be necessary to achieve desired resolution and peak shape.
| Parameter | Proposed Condition |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | A: Water with 0.1% phosphoric acid or acetic acidB: Methanol or Acetonitrile |
| Elution Mode | Isocratic or Gradient. For isocratic, a starting point of Methanol:Water (e.g., 90:10, v/v) can be evaluated.[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax). For similar compounds, wavelengths between 230-250 nm are common.[5][6] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.[4]
-
-
Working Standard Solutions:
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plant extracts, biological fluids, formulation). A general procedure for a solid sample like a plant extract is provided below.[4]
-
Extraction: Accurately weigh a known amount of the homogenized sample and transfer it to a suitable container. Add a known volume of an appropriate extraction solvent (e.g., methanol).
-
Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to facilitate the extraction of the analyte.[4]
-
Centrifugation/Filtration: Centrifuge the mixture to separate solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to accurately measure the analyte in the presence of other components. This can be evaluated by analyzing a blank sample to ensure no interfering peaks are present at the retention time of this compound.[4]
-
Linearity: The linearity of the method should be established by analyzing a series of at least 5-6 concentrations of the standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4][5]
-
Accuracy: The accuracy of the method can be determined by performing spike recovery experiments at different concentration levels.[4]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear comparison. Below are example tables based on data for similar xanthone derivatives.
Table 1: Example Linearity Data for Xanthone Derivatives
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Xanthone | 0.4 - 2.5 | > 0.999 | [4] |
| 3-Methoxyxanthone | 1.0 - 5.8 | > 0.999 | [4] |
| 1,3-dihydroxy-2-methylxanthone | 0.25 - 3.0 | > 0.999 | [5] |
Table 2: Example Accuracy and Precision Data for a Xanthone Derivative (1,3-dihydroxy-2-methylxanthone)
| Parameter | Nanospheres | Nanocapsules | Reference |
| Recovery (%) | 99.0% to 102.7% | 98.3% to 101.6% | [5][6] |
| RSD for Recovery (%) | 1.49% | 1.07% | [5][6] |
| Repeatability (RSD, %) | 0.6% to 1.9% | 0.6% to 1.9% | [5][6] |
| Intermediate Precision (RSD, %) | 0.3% to 2.0% | 0.3% to 2.0% | [5][6] |
Signaling Pathway Diagram
While this application note focuses on the analytical protocol, understanding the broader context of a compound's activity can be valuable. The following is a conceptual diagram illustrating a potential high-level interaction pathway, not a detailed signaling cascade.
Caption: Conceptual relationship of this compound to its molecular target and biological response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an HPLC method for the quantitation of 1,3-dihydroxy-2-methylxanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Quantitative Determination of 1,3,5,6-Tetrahydroxyxanthone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class. It has been isolated from various plant species, including Garcinia achachairu and species of the Hypericum genus.[1][2] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, notably its diuretic and saluretic effects.[3][4][5] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and to support further pharmacological and clinical investigations.
These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation
The following tables are provided as templates for researchers to summarize their quantitative data. The actual concentrations will vary depending on the plant species, geographical origin, extraction method, and other factors.
Table 1: Concentration of this compound in Various Plant Extracts Determined by HPLC-UV
| Plant Species | Plant Part | Extraction Solvent | Extraction Method | Concentration (mg/g of dry weight) ± SD |
| Garcinia achachairu | Branches | Methanol (B129727) | Maceration | [Insert Data] |
| Hypericum perforatum | Aerial Parts | Ethanol:Water (80:20) | Sonication | [Insert Data] |
| [Insert Plant Species] | [Insert Plant Part] | [Insert Solvent] | [Insert Method] | [Insert Data] |
Table 2: Quantitative Analysis of this compound by UPLC-MS/MS
| Plant Extract | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/g of dry weight) ± SD |
| Garcinia achachairu | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Hypericum perforatum | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Insert Plant Extract] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: HPTLC Densitometric Quantification of this compound
| Plant Extract | Rf Value | Wavelength of Detection (nm) | Peak Area | Concentration (ng/spot) ± SD |
| Garcinia achachairu | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Hypericum perforatum | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Insert Plant Extract] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Sample Preparation and Extraction
Objective: To efficiently extract this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., branches of Garcinia achachairu, aerial parts of Hypericum perforatum)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Protocol:
-
Maceration:
-
Weigh 10 g of the dried, powdered plant material and place it in a conical flask.
-
Add 100 mL of methanol.
-
Seal the flask and keep it on a shaker at room temperature for 24 hours.
-
Filter the extract through filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh 5 g of the dried, powdered plant material into a beaker.
-
Add 50 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The filtered extract is ready for analysis or can be concentrated as described above.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To separate and quantify this compound using HPLC with UV detection. This protocol is based on established methods for similar xanthone compounds.[6][7][8][9][10]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). A typical gradient could be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: 10% A, 90% B (isocratic wash)
-
35-40 min: Re-equilibration to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is recommended for initial analysis to determine the optimal wavelength, likely in the range of 240-400 nm).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extract from the calibration curve.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Protocol
Objective: To achieve higher sensitivity and selectivity in the quantification of this compound. This is a generalized protocol based on methods for other phytochemicals.[11][12][13][14]
Instrumentation:
-
UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HSS T3 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
UPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A fast gradient can be employed, for example:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-6 min: 5% A, 95% B
-
6-7 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: ESI negative or positive (to be optimized)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Other Parameters (Cone Voltage, Collision Energy, etc.): To be optimized for the specific instrument and compound.
Procedure:
-
Standard and Sample Preparation: Prepare as described for the HPLC protocol, but use LC-MS grade solvents and dilute to lower concentrations appropriate for the sensitivity of the instrument.
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Create a calibration curve using the peak areas of the MRM transitions from the standard solutions. Calculate the concentration in the samples based on this curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
Objective: For rapid and cost-effective screening and quantification of this compound. This protocol is based on general HPTLC methods for plant extracts.[2][15][16][17][18]
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
Reagents:
-
Toluene (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., in a ratio of 5:4:1, v/v/v). The optimal ratio should be determined experimentally.
-
Application: Apply standards and samples as 8 mm bands using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Drying: Air dry the plate after development.
-
Densitometric Scanning: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorption for this compound.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). Apply different volumes of the stock solution to the HPTLC plate to obtain a calibration range (e.g., 100-500 ng/spot).
-
Sample Preparation: Dissolve the dried plant extract in methanol to a concentration of approximately 1 mg/mL.
-
Analysis: Apply a known volume of the sample solution to the plate. Develop and scan the plate as described above.
-
Quantification: Generate a calibration curve by plotting the peak area against the amount of standard. Determine the amount of this compound in the sample spot from this curve.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phcogres.com [phcogres.com]
- 3. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 14. High-Resolution LC-MS Simultaneous Quantification of Forty-Six Compounds from Jatropha podagrica Fruit Recommends Four Top Antioxidant Contributors as Q-Markers [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
Application Note: DPPH Radical Scavenging Assay for 1,3,5,6-Tetrahydroxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5,6-Tetrahydroxyxanthone is a natural xanthone (B1684191) that can be isolated from various plants and is noted for its potential biological activities, including diuretic and renal protective properties.[1][2][3] Xanthones, as a class of polyphenolic compounds, are often investigated for their antioxidant effects.[4] Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely utilized method to evaluate the antioxidant or free radical scavenging potential of chemical compounds.[5][6][7][8] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a stable free radical that exhibits a deep violet color in solution, with a characteristic maximum absorbance around 517 nm.[6][8] When an antioxidant compound is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[7][9] This reduction process leads to a color change from deep violet to a pale yellow, resulting in a decrease in absorbance at 517 nm. The extent of this discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6]
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol (B129727) or Ethanol (B145695) (Spectrophotometric Grade)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 517 nm
-
Calibrated pipettes
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to achieve a final concentration of 0.1 mM.[10] This solution should be prepared fresh daily before use. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[10]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic Acid or Trolox in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and positive control from their respective stock solutions using methanol. This will allow for the determination of the IC50 value.
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Blank: Add 200 µL of methanol to three wells.
-
Negative Control: Add 100 µL of methanol and 100 µL of DPPH working solution to three wells.
-
Test Compound: Add 100 µL of each dilution of this compound to separate wells in triplicate. Then, add 100 µL of DPPH working solution to each of these wells.
-
Positive Control: Add 100 µL of each dilution of the positive control (e.g., Ascorbic Acid) to separate wells in triplicate. Then, add 100 µL of DPPH working solution to each of these wells.
-
-
Incubation: Gently mix the plate and incubate it in the dark at room temperature for 30 minutes.[8][10][11]
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[12]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Data Analysis and Presentation
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [9]
Where:
-
Acontrol is the absorbance of the negative control (DPPH solution + solvent).
-
Asample is the absorbance of the test compound or positive control.
IC50 Value Determination
The IC50 (half-maximal inhibitory concentration) value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[13] A lower IC50 value indicates greater antioxidant potency.[10] The IC50 value is determined by creating a dose-response curve, plotting the % Inhibition against the various concentrations of the test compound. A non-linear regression analysis is then used to calculate the precise IC50 value. Alternatively, a linear regression can be performed after transforming the concentrations to a logarithmic scale.[14][15]
Data Presentation
The results of the DPPH assay should be summarized in a clear and structured table. The following table presents illustrative data for the antioxidant activity of this compound compared to the positive control, Ascorbic Acid.
Note: The data presented below is hypothetical and for illustrative purposes only.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | Absorbance (Mean ± SD) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Control (DPPH only) | - | 0.985 ± 0.015 | - | - |
| This compound | 5 | 0.812 ± 0.021 | 17.56 ± 2.13 | 28.5 |
| 10 | 0.654 ± 0.018 | 33.60 ± 1.83 | ||
| 25 | 0.501 ± 0.011 | 49.14 ± 1.12 | ||
| 50 | 0.328 ± 0.015 | 66.69 ± 1.52 | ||
| 100 | 0.159 ± 0.009 | 83.86 ± 0.91 | ||
| Ascorbic Acid | 1 | 0.758 ± 0.019 | 23.05 ± 1.93 | 4.2 |
| 2 | 0.611 ± 0.014 | 37.97 ± 1.42 | ||
| 4 | 0.482 ± 0.010 | 51.07 ± 1.02 | ||
| 8 | 0.299 ± 0.012 | 69.64 ± 1.22 | ||
| 16 | 0.137 ± 0.008 | 86.09 ± 0.81 |
Application Notes
-
Positive Control: The inclusion of a well-characterized antioxidant like Ascorbic Acid or Trolox is crucial for validating the assay's performance and providing a benchmark for comparison.
-
Solvent Selection: Methanol and ethanol are the most common solvents for the DPPH assay. The chosen solvent must dissolve both the DPPH reagent and the test compound.
-
Interference: Compounds that have an intrinsic absorbance near 517 nm can interfere with the assay. It is advisable to measure the absorbance of the test compound with the solvent alone (without DPPH) to correct for any background absorbance.
-
Assay Limitations: The DPPH assay is a simple and effective screening method.[5][6] However, for a comprehensive assessment of antioxidant potential, it is recommended to employ additional assays that measure different aspects of antioxidant activity, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.[6]
-
Reproducibility: To ensure reproducible results, it is essential to standardize the reaction time, temperature, and to prepare the DPPH working solution fresh for each experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iomcworld.com [iomcworld.com]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Xanthones using the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plants, notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including potent antioxidant, anti-inflammatory, and anti-cancer activities. The antioxidant capacity of xanthones is a key attribute, contributing to their potential therapeutic effects by mitigating oxidative stress, a pathological process implicated in numerous diseases.
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed spectrophotometric method for determining the total antioxidant capacity of natural and synthetic compounds. This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the pre-formed ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant concentration and is measured by the decrease in absorbance at 734 nm.[1] This application note provides a detailed protocol for the ABTS assay tailored for measuring the antioxidant capacity of xanthones, along with data presentation and a visualization of a key signaling pathway modulated by these compounds.
Principle of the ABTS Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate.[1] The resulting stable blue-green radical solution has a characteristic absorbance maximum at 734 nm.[1] When an antioxidant, such as a xanthone (B1684191), is introduced, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing it and causing a decolorization of the solution.[1] The extent of this color change, measured as a decrease in absorbance, is directly related to the antioxidant capacity of the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant strength of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Data Presentation: Antioxidant Capacity of Xanthones
The antioxidant capacity of various xanthones and xanthone-rich extracts has been evaluated using the ABTS assay, among others. The following table summarizes available quantitative data. It is important to note that direct comparison of values between different studies can be challenging due to variations in experimental conditions, such as extraction methods and assay protocols.
| Xanthone/Extract | Assay | Result | Source |
| Optimized Dried Mangosteen Pericarp Extract | ABTS | 93.77% inhibition | [2] |
| Optimized Dried Mangosteen Pericarp Extract | FRAP | 144.56 mg Trolox equivalent/g extract | [2] |
| γ-Mangostin | DPPH | IC50: 8.43 µg/mL | [3] |
| α-Mangostin | DPPH | IC50: 7.4 - 71.10 µg/mL | [3] |
| γ-Mangostin | Peroxynitrite Scavenging | IC50: 8.0 µM | [3] |
| Gartanin | Peroxynitrite Scavenging | IC50: 9.1 µM | [3] |
| Smeathxanthone A | Peroxynitrite Scavenging | IC50: 2.2 µM | [3] |
Experimental Protocol: ABTS Assay
This protocol provides a detailed methodology for determining the antioxidant capacity of xanthones using the ABTS decolorization assay.
Materials and Reagents
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol (B145695) or Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS) or deionized water
-
Xanthone samples (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and general laboratory equipment
Preparation of Solutions
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution:
-
Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[1]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm. This is the ABTS•+ working solution.
-
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in ethanol (e.g., 1 mM). From this stock, prepare a series of standard solutions with concentrations ranging from 0 to 500 µM.
-
Xanthone Sample Solutions: Prepare stock solutions of the xanthone samples in a suitable solvent (e.g., ethanol). Prepare a series of dilutions of each sample to be tested.
Assay Procedure
-
Plate Setup: Add 20 µL of the Trolox standards, xanthone sample solutions, or solvent blank to different wells of a 96-well microplate.
-
Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Generate a standard curve by plotting the percentage of inhibition against the concentration of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the xanthone samples by comparing their percentage of inhibition to the Trolox standard curve. The TEAC value is typically expressed as µM of Trolox equivalents per µg or µM of the sample.
-
Alternatively, the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS•+ radicals) can be determined by plotting the percentage of inhibition against the sample concentrations. A lower IC50 value indicates a higher antioxidant capacity.
Visualizations
Experimental Workflow
Caption: Workflow for the ABTS antioxidant capacity assay.
Signaling Pathway
Many xanthones, including α-mangostin and γ-mangostin, exert their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Xanthone-mediated activation of the Nrf2/ARE pathway.
References
- 1. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. In vitro antioxidant properties of mangosteen peel extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using 1,3,5,6-Tetrahydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in plants such as those from the Garcinia and Hypericum genera.[1][2][3] While research has highlighted its diuretic and renal protective properties, the broader enzymatic inhibitory potential of this specific xanthone remains an area of active investigation.[4][5][6][7] Xanthones as a chemical class are recognized for their diverse biological activities, including the inhibition of various enzymes, suggesting that this compound may also possess significant enzyme inhibitory capabilities.[8][9]
This document provides detailed application notes and generalized protocols for conducting enzyme inhibition assays with this compound. Given the limited publicly available data on specific enzyme targets for this compound, the protocols outlined below are based on common assays used for other xanthone derivatives and can be adapted for screening this compound against a panel of enzymes.
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the enzyme inhibitory activity of this compound in the public domain. The following table provides an illustrative example of how such data would be presented, using hypothetical values for common enzyme targets of xanthones. Researchers are encouraged to generate their own data following the provided protocols.
| Target Enzyme | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Tyrosinase | Data Not Available | Kojic Acid | Data Not Available |
| α-Amylase | Data Not Available | Acarbose | Data Not Available |
| Acetylcholinesterase | Data Not Available | Donepezil | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key enzyme inhibition assays that can be employed to evaluate the inhibitory potential of this compound.
Tyrosinase Inhibition Assay
Principle: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis.[10] This assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of test concentrations.
-
Prepare a stock solution of Kojic Acid in phosphate buffer.
-
Prepare a solution of L-DOPA (2.5 mM) in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase (100 units/mL) in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of each concentration of the test compound or positive control.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of the L-DOPA solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
α-Amylase Inhibition Assay
Principle: α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. This assay measures the reduction in α-amylase activity by quantifying the amount of starch remaining after the enzymatic reaction using an iodine-based colorimetric method.
Materials:
-
Porcine Pancreatic α-Amylase (EC 3.2.1.1)
-
Soluble Starch
-
This compound
-
Acarbose (positive control)
-
Phosphate Buffer (20 mM, pH 6.9 with 6 mM NaCl)
-
Iodine-Potassium Iodide (I/KI) solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in phosphate buffer.
-
Prepare a stock solution of Acarbose in phosphate buffer.
-
Prepare a 1% (w/v) soluble starch solution by dissolving starch in boiling phosphate buffer, then cooling to room temperature.
-
Prepare a solution of α-amylase (10 units/mL) in phosphate buffer.
-
Prepare the I/KI solution (Iodine 0.24 g, KI 1.6 g in 100 mL of water).
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of each concentration of the test compound or positive control.
-
Add 50 µL of the α-amylase solution to each well.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 100 µL of the I/KI solution to each well.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Acetylcholinesterase Inhibition Assay
Principle: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[9] This assay, based on the Ellman method, measures the inhibition of AChE by quantifying the product of the reaction between thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a colored compound.
Materials:
-
Acetylcholinesterase from electric eel (EC 3.1.1.7)
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in Tris-HCl buffer.
-
Prepare a stock solution of Donepezil in Tris-HCl buffer.
-
Prepare a solution of ATCI (15 mM) in water.
-
Prepare a solution of DTNB (3 mM) in Tris-HCl buffer.
-
Prepare a solution of AChE (0.22 units/mL) in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or positive control.
-
Add 125 µL of Tris-HCl buffer to each well.
-
Add 50 µL of the DTNB solution to each well.
-
Add 25 µL of the AChE solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified signaling pathway of melanogenesis highlighting tyrosinase inhibition.
Caption: Role of acetylcholinesterase in cholinergic signaling and its potential inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibition study of isolated secondary metabolites from Dolichandrone spathacea (Bignoniaceae): In vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vivo Diuretic Activity in Hypertensive Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension, or high blood pressure, is a major global health issue and a primary risk factor for cardiovascular diseases.[1] Diuretics are a cornerstone in the management of hypertension, primarily acting by increasing the renal excretion of sodium and water, which in turn reduces blood volume and blood pressure.[2][3][4] To evaluate the efficacy of novel diuretic and antihypertensive agents, robust and reliable preclinical models are essential. Animal models are crucial for elucidating the pathogenesis of hypertension and for evaluating new therapeutic possibilities.[1][5]
This document provides detailed protocols and application notes for assessing the in vivo diuretic activity of test compounds in established hypertensive rat models. The protocols cover the induction of hypertension, experimental procedures for evaluating diuretic effects, and methods for data analysis.
Hypertensive Animal Models
The selection of an appropriate animal model is critical for studying hypertension. Several well-established rat models are commonly used, each with distinct characteristics that mimic different aspects of human hypertension.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of primary (essential) hypertension.[6] Developed through selective breeding from Wistar-Kyoto (WKY) rats, SHRs develop hypertension spontaneously between 5 to 7 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adult animals.[6][7] The kidney plays a primary role in the development of hypertension in this model.[6] This model is particularly useful for screening compounds with both antihypertensive and diuretic properties.[8]
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Model
The DOCA-salt model is a classic model of mineralocorticoid-induced, low-renin, salt-sensitive hypertension.[1][9] Hypertension is induced by the administration of deoxycorticosterone acetate (a mineralocorticoid) combined with a high-salt diet, often accompanied by a unilateral nephrectomy to accelerate and exacerbate the hypertensive state.[9][10] This model is characterized by sodium and water retention, increased sympathetic nervous system activity, and is useful for studying the neurogenic and endocrine components of hypertension.[1][5][9]
L-NAME-Induced Hypertension Model
This model involves the chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[11][12] The inhibition of nitric oxide (NO), a potent vasodilator, leads to systemic vasoconstriction and a rapid increase in blood pressure.[12] This model is used to investigate hypertension related to endothelial dysfunction.
Experimental Protocols
The following protocols provide a detailed methodology for assessing diuretic activity in hypertensive rats. The general workflow is applicable to all models, with specific modifications for hypertension induction.
General Experimental Workflow
Caption: General workflow for in vivo diuretic studies in hypertensive rats.
Protocol for Hypertension Induction
A. DOCA-Salt Model
-
Animals: Use male Wistar albino rats weighing 125-175g.[10]
-
Anesthesia: Anesthetize rats with Ketamine (70 mg/kg, i.p.) and xylazine (B1663881) (5 mg/kg, i.p.).[10]
-
Unilateral Nephrectomy: Perform a left unilateral nephrectomy through a flank incision. This step enhances the hypertensive effect.[10]
-
DOCA Administration: After a one-week recovery period, administer DOCA (40 mg/kg, s.c.) twice weekly for 4-6 weeks.[10]
-
Salt Loading: Replace drinking water with a 1% NaCl solution for the duration of the DOCA treatment.[10]
-
Confirmation: Monitor systolic blood pressure weekly. Rats are considered hypertensive when systolic blood pressure consistently exceeds 150 mmHg.
B. L-NAME Model
-
Animals: Use male Wistar-Kyoto (WKY) rats.
-
L-NAME Administration: Dissolve L-NAME in the drinking water to provide a daily dose of approximately 15-40 mg/kg/day.[11][13]
-
Confirmation: Monitor blood pressure regularly. A significant and sustained increase in blood pressure compared to control animals confirms the hypertensive state.
Protocol for Diuretic Activity Assessment (Lipschitz Test, Modified)
This protocol is a standard method for screening diuretic agents.[14]
-
Animal Preparation: Fast hypertensive rats for 18 hours prior to the experiment, with free access to water.[15] Acclimatize the animals to metabolic cages before the study begins.[15]
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Dosing and Saline Loading: Administer the vehicle, standard, or test compound, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[17] Immediately following administration, provide a saline load of 0.9% NaCl (e.g., 25 ml/kg, p.o.).[8]
-
Urine Collection: Place each rat individually in a metabolic cage designed to separate urine and feces.[14] Collect urine at predetermined intervals, commonly over the first 5 hours and cumulatively up to 24 hours.[8][14][18]
-
Measurements:
-
Urine Volume: Record the total volume of urine collected for each animal.
-
Urine pH: Measure the pH of the collected urine samples.
-
Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine using a flame photometer or ion-selective electrodes.
-
Data Analysis and Interpretation
Calculate the following parameters for each group:
-
Diuretic Index: (Urine output of test group) / (Urine output of vehicle group).
-
Saluretic Index (Na+): (Total Na+ excretion of test group) / (Total Na+ excretion of vehicle group).
-
Natriuretic Activity (Na+/K+ ratio): A higher ratio indicates a more desirable diuretic, as it signifies greater sodium excretion relative to potassium loss, suggesting a potassium-sparing effect.[17]
-
Carbonic Anhydrase Inhibition: Calculated from the ratio of Cl- to Na+ + K+ excretion.
Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare treated groups with the vehicle control. A p-value < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Test Compound on Urine Volume and Diuretic Index in Hypertensive Rats.
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/5h) | Diuretic Index (5h) | Urine Volume (mL/24h) | Diuretic Index (24h) |
| Vehicle Control | - | Mean ± SEM | 1.00 | Mean ± SEM | 1.00 |
| Standard (Furosemide) | 10 | Mean ± SEM | Value | Mean ± SEM | Value |
| Test Compound | X | Mean ± SEM | Value | Mean ± SEM | Value |
| Test Compound | Y | Mean ± SEM | Value | Mean ± SEM | Value |
| Data presented as Mean ± SEM (n=6). *p < 0.05 compared to Vehicle Control. |
Table 2: Effect of Test Compound on Urinary Electrolyte Excretion in Hypertensive Rats (5-hour collection).
| Treatment Group | Dose (mg/kg) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) | Na+/K+ Ratio |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| Standard (Furosemide) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| Test Compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| Test Compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM* | Value |
| Data presented as Mean ± SEM (n=6). *p < 0.05 compared to Vehicle Control. |
Signaling Pathways and Mechanisms of Action
Diuretics exert their effects by targeting specific ion transporters along the nephron. Understanding these pathways is crucial for interpreting experimental results.
Major Sites of Diuretic Action in the Nephron
Diuretics are classified based on their primary site of action within the kidney's nephron.[19]
-
Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the Loop of Henle to inhibit the Na+-K+-2Cl- cotransporter (NKCC2).[2][3] This is a high-capacity site, making loop diuretics very potent.[19]
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule.[2][3][20]
-
Potassium-Sparing Diuretics (e.g., Amiloride, Spironolactone): Act on the late distal tubule and collecting duct. Amiloride blocks the epithelial sodium channel (ENaC), while aldosterone (B195564) antagonists like spironolactone (B1682167) prevent aldosterone-mediated synthesis of ENaC channels.[2][3]
Caption: Major sites of action for different classes of diuretics in the nephron.
Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)
Diuretic-induced reduction in blood volume and pressure can trigger a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS).[19][20] This can lead to increased aldosterone secretion, which promotes sodium reabsorption and potassium excretion in the collecting ducts, potentially causing hypokalemia.[19]
Caption: Compensatory activation of RAAS in response to diuretic therapy.
References
- 1. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 7. inotiv.com [inotiv.com]
- 8. Sequential method for combined screening antihypertensive and diuretic agents in the same spontaneously hypertensive rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 12. L-NAME hypertension alters endothelial and smooth muscle function in rat aorta. Prevention by trandolapril and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of L-NAME-Induced Hypertension by Combined Treatment With Apocynin and Catalase: The Role of Nox 4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ijcrt.org [ijcrt.org]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. CV Pharmacology | Diuretics [cvpharmacology.com]
- 20. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,3,5,6-Tetrahydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class. Xanthones, isolated from various plant species, are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties. The cytotoxic effects of many xanthones are attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, making them a subject of interest in oncology research and drug discovery.
These application notes provide a comprehensive guide for assessing the cytotoxic and apoptotic effects of this compound using standard cell-based assays. The detailed protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are provided to enable researchers to evaluate cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The cytotoxic activity of xanthone derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific comprehensive data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of structurally similar tetrahydroxyxanthone derivatives against a human cancer cell line. This data can be used as a reference for designing dose-response experiments.
Table 1: Representative Cytotoxic Activity of Tetrahydroxyxanthone Derivatives
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Human Hepatocellular Carcinoma | Not Specified | 9.18[1][2] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | Human Hepatocellular Carcinoma | Not Specified | 23.7[2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study with a broad range of concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[3]
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Maximum LDH release (cells lysed with a lysis buffer provided in the kit)
-
No-cell control (background)
-
-
-
Collection of Supernatant:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's manual, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Caspase-3/7 Assay for Apoptosis
The Caspase-3/7 assay is a luminescence or fluorescence-based method to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[4][5] The assay utilizes a substrate that is cleaved by active caspase-3/7, resulting in a detectable signal.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar kit
-
This compound
-
Selected cell lines
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Include appropriate controls, including a known apoptosis inducer as a positive control (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After the treatment period, equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound to determine the dose-dependent activation of caspase-3/7.
-
Visualization of Methodologies and Pathways
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the cytotoxic action of this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Cytotoxic Tetrahydroxanthone Dimers from the Mangrove-Associated Fungus Aspergillus versicolor HDN1009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the Extraction of Xanthones from Hypericum Species Roots
Application Notes
This document provides a comprehensive protocol for the extraction, purification, and quantification of xanthones from the roots of Hypericum species. Xanthones are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The roots of several Hypericum species, notably Hypericum perforatum (St. John's Wort), Hypericum pulchrum, and Hypericum annulatum, are particularly rich sources of these compounds[1].
This protocol is intended for researchers, scientists, and professionals in drug development. It outlines two primary methodologies: a comprehensive sequential extraction for preparative scale isolation and a simplified method for rapid analytical screening. Adherence to these protocols will facilitate the reproducible extraction and analysis of xanthones for research and development purposes.
Data Presentation: Xanthone (B1684191) Yields from Hypericum Species Roots
The following table summarizes the yields of crude extracts and specific xanthones obtained from the roots of various Hypericum species, as reported in the scientific literature. This data is crucial for selecting appropriate species and extraction methods to achieve desired yields of target compounds.
| Hypericum Species | Extraction Method | Fraction/Compound | Yield | Reference |
| H. perforatum | Sequential Maceration | Dichloromethane (B109758) (DCM) Crude Extract | 16.6 g/kg of dry roots | [2] |
| Methanol (B129727) (MeOH) Crude Extract | 26.4 g/kg of dry roots | [2] | ||
| n-Butanol (n-BuOH) Partition | 2.4 g/kg of dry roots | [2] | ||
| 1,6-dihydroxy-5-methoxy-4′,5′-dihydro-4′,4′,5′-trimethylfurano-(2′,3′:3,4)-xanthone | 0.02 g/kg of dry roots | [2] | ||
| 4,6-dihydroxy-2,3-dimethoxyxanthone | 0.4 g/kg of n-BuOH extract | [2] | ||
| cis-kielcorin | 0.9 g/kg of n-BuOH extract | [2] | ||
| H. pulchrum | Methanolic Extraction | Total Xanthones | High Content | [1] |
| H. annulatum | Methanolic Extraction | Total Xanthones | High Content | [1] |
| H. perforatum (Hairy Roots) | Not Specified | 1,3,5,6-tetrahydroxyxanthone | Detected (de novo) | [3] |
| 1,3,6,7-tetrahydroxyxanthone | Detected (de novo) | [3] | ||
| γ-mangostin | Detected (de novo) | [3] | ||
| garcinone C | Detected (de novo) | [3] |
Experimental Protocols
Plant Material Preparation
Proper preparation of the root material is critical for efficient extraction.
-
Collection and Identification: Collect the roots of the desired Hypericum species. It is essential to have the botanical identity of the plant material verified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference[2].
-
Drying: The roots should be dried to a moisture content of less than 2% to prevent degradation of the secondary metabolites. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a plant dryer at a controlled temperature (e.g., 40-50°C)[2].
-
Grinding: Once dried, the roots should be ground into a fine powder using a laboratory mill. This increases the surface area of the plant material, allowing for more efficient solvent penetration and extraction[2].
Comprehensive Sequential Extraction for Preparative Isolation
This protocol is adapted from methodologies used for the isolation of bioactive xanthones from H. perforatum roots and is suitable for obtaining larger quantities of purified compounds[2].
a. Sequential Maceration:
-
Weigh the ground root powder (e.g., 1.4 kg) and place it in a maceration tank[2].
-
Add dichloromethane (DCM) to the tank at a solvent-to-solid ratio of approximately 2.8:1 (v/w) (e.g., 4 L for 1.4 kg of root powder)[2].
-
Allow the mixture to macerate for an extended period (e.g., 5 days) at room temperature with occasional agitation[2].
-
Filter the extract and collect the DCM fraction.
-
To the same plant material, add methanol (MeOH) at the same solvent-to-solid ratio and macerate for another 5 days[2].
-
Filter the extract and collect the MeOH fraction.
-
Combine the respective extracts from multiple batches if performed.
-
Evaporate the solvents from the DCM and MeOH extracts separately under reduced pressure using a rotary evaporator to obtain the crude extracts[2].
b. Liquid-Liquid Partitioning of the Methanol Extract:
-
Dissolve the dried MeOH extract in distilled water (e.g., 37 g of extract in 900 mL of water)[2].
-
Perform a liquid-liquid partition by adding an equal volume of n-butanol (n-BuOH) (e.g., 900 mL) to the aqueous solution in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper n-BuOH layer. Repeat the partitioning process two more times with fresh n-BuOH[2].
-
Combine the three n-BuOH fractions.
-
The remaining aqueous phase can be freeze-dried for further investigation if desired[2].
-
Concentrate the combined n-BuOH fractions under reduced pressure to yield the n-BuOH extract[2].
c. Chromatographic Purification:
The crude DCM and n-BuOH extracts can be further purified using a combination of chromatographic techniques to isolate individual xanthones.
-
Vacuum Liquid Chromatography (VLC):
-
Pack a VLC column with fine-grade silica (B1680970) gel.
-
Dissolve the crude DCM extract (e.g., 17 g) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the VLC column.
-
Elute the column with a stepwise gradient of hexane (B92381) and ethyl acetate (B1210297) (EtOAc), followed by a final elution with 100% MeOH[2].
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles[2].
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with MeOH and then with water.
-
Dissolve the fraction of interest (e.g., from VLC) in MeOH and load it onto the cartridge.
-
Elute with a stepwise gradient of MeOH and water (e.g., from 5:95 to 100:0)[2].
-
Collect the eluted fractions for further purification.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions obtained from VLC or SPE using a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase consisting of acetonitrile (B52724) (ACN) and water, either in an isocratic or gradient elution mode, to separate the individual xanthones[2]. For example, an isocratic elution with 70:30 ACN:H₂O or a gradient from 35:65 to 100:0 ACN:H₂O can be employed[2].
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the xanthones of interest.
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
For final purification of small quantities of compounds, dissolve the sample in a suitable solvent (e.g., DCM) and apply it as a band onto a preparative TLC plate (e.g., silica gel F₂₅₄, 2.0 mm thickness)[2].
-
Develop the plate in an appropriate solvent system (e.g., toluene-EtOAc-formic acid, 60:55:5)[2].
-
Visualize the separated bands under UV light, scrape the band of interest from the plate, and elute the compound from the silica gel with a suitable solvent.
-
Simplified Methanol Extraction for Analytical Screening
This method is suitable for the rapid screening of xanthone content in different Hypericum root samples using techniques like HPLC.
-
Weigh 100 mg of dried, ground root powder and place it in a suitable vessel[1].
-
Add 10 mL of HPLC-grade methanol[1].
-
Sonicate the mixture in an ultrasonic water bath for 20 minutes at room temperature[1].
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[1].
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows for the extraction of xanthones from Hypericum species roots.
Caption: Comprehensive workflow for preparative isolation of xanthones.
Caption: Simplified workflow for analytical screening of xanthones.
References
Synthesis of Novel 1,3,5,6-Tetrahydroxyxanthone Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel 1,3,5,6-tetrahydroxyxanthone derivatives. Xanthones are a class of polyphenolic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 1,3,5,6-tetrahydroxylated substitution pattern is a key feature of several natural and synthetic xanthones with potential therapeutic applications, including anticancer and diuretic properties.
These notes are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents based on this privileged scaffold.
Introduction to this compound
This compound is a naturally occurring xanthone (B1684191) found in various plant species. Its structure is characterized by hydroxyl groups at positions 1, 3, 5, and 6 of the xanthone core. This substitution pattern is crucial for its biological activity. The development of novel derivatives through the modification of this core structure is a promising strategy for the discovery of new drug candidates with improved potency and selectivity.
Synthetic Protocols
The synthesis of novel this compound derivatives can be achieved through several methods. The most common and versatile approach is the condensation of a substituted salicylic (B10762653) acid with a substituted phenol (B47542), often facilitated by a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).
General Protocol for the Synthesis of Polyhydroxyxanthones via Eaton's Reagent
This protocol describes a general method for the synthesis of polyhydroxyxanthones that can be adapted for the preparation of novel this compound derivatives by selecting the appropriate starting materials.
Materials:
-
Substituted 2-hydroxybenzoic acid (e.g., 2,4,6-trihydroxybenzoic acid)
-
Substituted phenol (e.g., 1,2,4-trihydroxybenzene)
-
Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)
-
Ice-water
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)
-
Suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted 2-hydroxybenzoic acid (1 equivalent) and the corresponding substituted phenol (1 equivalent).
-
Addition of Eaton's Reagent: Carefully add Eaton's reagent to the flask under a fume hood. The reagent often serves as both the catalyst and the solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water. This will cause the crude xanthone product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it with water until the filtrate is neutral. Dry the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system, followed by recrystallization from a suitable solvent to yield the pure xanthone derivative.
Example Workflow for Synthesis
Application Notes and Protocols for 1,3,5,6-Tetrahydroxyxanthone as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in various plant species, including those from the Garcinia and Hypericum genera.[1] Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and diuretic effects.[2] As research into the therapeutic potential of this compound expands, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and pharmaceutical formulations, becomes crucial.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures for the identification and quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₆ | PubChem |
| Molecular Weight | 260.20 g/mol | PubChem |
| Appearance | Solid (form may vary) | N/A |
| IUPAC Name | 1,3,5,6-tetrahydroxyxanthen-9-one | PubChem |
| CAS Number | 5084-31-1 | PubChem |
Application: Quantification of this compound in Plant Extracts using HPLC
This section outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in a plant extract matrix. This method is based on established protocols for similar xanthone compounds and serves as a robust starting point for method development and validation.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of xanthones.
-
Reference Standard: this compound of high purity (≥98%).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid for mobile phase modification.
-
Sample Preparation: Plant material (e.g., dried and powdered leaves or bark), extraction solvents (e.g., methanol or ethanol), and syringe filters (0.45 µm).
2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1 g of the dried, powdered plant material into a suitable flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more.
-
Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4. Chromatographic Conditions
The following are recommended starting conditions. Optimization may be necessary depending on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% Formic Acid B) Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-20 min: 10-60% B; 20-25 min: 60-90% B; 25-30 min: 90-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Parameters (Representative Data)
The following table summarizes the typical validation parameters that should be established for this analytical method. The provided values are representative for xanthone analysis and should be determined experimentally for this compound.
| Parameter | Representative Value/Range |
| Retention Time (tR) | ~ 15 - 20 minutes (highly dependent on exact conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in a plant sample using HPLC with a reference standard.
Caption: Workflow for HPLC quantification of this compound.
Biological Context: Potential Anti-inflammatory Signaling Pathway
Structurally similar xanthones have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The diagram below illustrates a simplified representation of these pathways, which are potential targets for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1,3,5,6-Tetrahydroxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of 1,3,5,6-Tetrahydroxyxanthone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common phenomenon known as "solvent-shifting" or "crashing out." | 1. Reduce the final concentration: Attempt to use a lower final concentration of the compound in your assay. 2. Optimize the dilution process: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This allows for a more gradual change in solvent polarity. 3. Use an intermediate dilution step: Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating out of solution over the course of the experiment. | 1. Visually inspect for precipitation: Before and after adding your compound to the assay medium, carefully inspect the solution for any signs of precipitation. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with compound stability and precipitation over time. 3. Employ a solubility-enhanced formulation: Consider using a co-solvent system, cyclodextrin (B1172386) complex, or solid dispersion to maintain the compound in solution. |
| Difficulty preparing a stable aqueous formulation for in vivo studies. | The hydrophobic nature of the xanthone (B1684191) leads to rapid precipitation in physiological fluids, resulting in low bioavailability. | 1. Formulate as a nanosuspension: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility. 2. Utilize lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can present the compound in a solubilized form, improving oral bioavailability. 3. Prepare a solid dispersion: Formulating with a hydrophilic polymer can enhance the dissolution of the compound in aqueous environments. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, like many other xanthones, is a hydrophobic molecule with poor aqueous solubility. While specific quantitative data is limited in publicly available literature, it is expected to be sparingly soluble in water. It is, however, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and ethyl acetate.[1][2]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent due to the presence of four hydroxyl groups.[1] These phenolic hydroxyl groups are weakly acidic and can deprotonate to form more polar phenolate (B1203915) ions as the pH increases. Therefore, increasing the pH of the aqueous buffer should enhance the solubility of the compound.[3][4] However, it is crucial to consider the pH stability of the compound and the requirements of your specific experimental system.
Q3: What are the recommended starting points for improving the aqueous solubility of this compound for in vitro experiments?
A3: For in vitro applications, several methods can be employed. The choice of method will depend on the specific requirements of your assay. Here are two common starting points:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your aqueous buffer can significantly improve solubility.[1] It is advisable to start with a low concentration (e.g., 1-5%) and gradually increase it, keeping in mind the potential for solvent toxicity in cellular assays.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point for investigation.
Q4: Can temperature be used to improve the solubility of this compound?
A4: For many hydrophobic compounds, solubility increases with temperature.[5] Therefore, gently warming the solution may help to dissolve the compound. However, the thermal stability of this compound must be considered, as prolonged exposure to high temperatures could lead to degradation. Conversely, a decrease in temperature, for instance, when moving a solution from room temperature to 4°C for storage, can cause precipitation.[5]
Experimental Protocols
Below are detailed protocols for key experiments aimed at enhancing the aqueous solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general procedure for using a co-solvent to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but be mindful of compound stability.
-
Determine the required final concentration: Calculate the desired final concentration of the xanthone and the maximum tolerable co-solvent concentration for your experiment (typically ≤ 1% DMSO for cell-based assays).
-
Serial Dilution:
-
Perform an initial dilution of the DMSO stock solution into your aqueous buffer.
-
For example, to achieve a 1% DMSO concentration, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Vortex the solution immediately and thoroughly after adding the stock solution.
-
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the xanthone or increase the percentage of the co-solvent (if your experimental system allows).
Caption: Workflow for Co-solvent Based Solubilization.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Oven
-
Sieve
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Incorporation of the Xanthone: Gradually add the powdered this compound to the HP-β-CD paste.
-
Kneading: Knead the mixture thoroughly for at least 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of the water:ethanol mixture.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure homogeneity.
-
Solubilization: The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced solubility in aqueous buffers compared to the free compound.
Caption: Cyclodextrin Inclusion Complexation Workflow.
Protocol 3: Preparation of a Solid Dispersion using Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its aqueous solubility.[1]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Ratio Selection: Choose a drug-to-polymer ratio (e.g., 1:5 or 1:10 w/w).
-
Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure. A thin film will form on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: The resulting solid dispersion can be scraped, pulverized, and stored in a desiccator.
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound with Co-solvents
| Co-solvent | Concentration (% v/v) | Expected Solubility | Notes |
| None (Water) | 0% | Very Low | Baseline solubility |
| DMSO | 1% | Low | May be sufficient for some in vitro assays |
| DMSO | 5% | Moderate | Increased solubility, but potential for cell toxicity |
| Ethanol | 5% | Moderate | Similar to DMSO, with potential for cell toxicity |
Table 2: Expected Solubility Enhancement with Different Formulations
| Formulation Method | Carrier/Excipient | Expected Fold Increase in Solubility |
| Co-solvency (5% DMSO) | DMSO | 5-20x |
| Cyclodextrin Complexation | HP-β-CD | 20-100x |
| Solid Dispersion | PVP K30 | 50-200x |
| Nanosuspension | N/A | >200x |
Disclaimer: The quantitative data presented in these tables are estimates based on general principles for poorly soluble phenolic compounds and should be experimentally verified for this compound.
References
1,3,5,6-Tetrahydroxyxanthone precipitation issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with 1,3,5,6-Tetrahydroxyxanthone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural xanthone (B1684191) found in plants such as Garcinia achachairu and Hypericum species.[1][2] Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4] Due to its chemical structure, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds.[5][7][8] It is also soluble in other organic solvents like ethanol, acetone, and ethyl acetate.[2][9][10] When preparing stock solutions, it is crucial to use anhydrous DMSO to avoid introducing water, which can decrease the solubility of the compound.[11]
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue known as "crashing out."[5] This occurs because the compound is poorly soluble in the aqueous environment of the media, especially when the DMSO concentration is significantly diluted.[5][11] Several factors can contribute to this, including the final concentration of the compound, the dilution method, the temperature of the media, and interactions with media components.[5][7][12]
Q4: What are the consequences of compound precipitation in my experiment?
Compound precipitation can significantly impact the accuracy and reproducibility of your experimental results. The actual concentration of the soluble, biologically active compound will be lower than intended, leading to inaccurate dose-response curves.[7] Additionally, the solid particles of the precipitate can have cytotoxic effects on cells that are unrelated to the pharmacological activity of the compound and can interfere with assay measurements, particularly in imaging-based assays.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[5] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media.[5][7] |
| Low Temperature of Media | The solubility of many compounds, including xanthones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[5][7] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. The goal is to use the minimum amount of DMSO necessary. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[7] |
Issue 2: Time-Dependent Precipitation in Culture
If the medium appears clear initially but a precipitate forms over time during incubation, consider the following factors.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Components in the media, such as proteins in Fetal Bovine Serum (FBS) and salts, can interact with the compound over time, reducing its solubility.[7][11] | Try reducing the serum concentration if your cell line can tolerate it. Be mindful that this can affect cell health. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility.[5] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| Evaporation | Evaporation of water from the culture medium increases the concentration of all components, potentially exceeding the solubility limit of the compound.[12][13] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
| pH Shift in Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.[11] | Ensure the incubator's CO2 levels are stable to maintain the media's buffering capacity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing stock and working solutions of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[5][11]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[7][11]
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very high final concentrations or particularly problematic compounds, an intermediate dilution in 100% DMSO can be helpful.
-
-
Prepare the Final Working Solution:
-
To make the final working solution, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first make a 1:10 dilution in pre-warmed media (to 1 mM), vortex gently, and then perform another 1:100 dilution into the final volume of pre-warmed media.
-
Crucially, add the DMSO stock solution to the pre-warmed medium dropwise while gently swirling or vortexing the tube to ensure rapid and even dispersion.[5][7]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps determine the maximum working concentration of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock in your pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Add 200 µL of each final concentration to triplicate wells of a 96-well plate.
-
Visual Inspection: Immediately observe the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment: Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[5]
-
Incubate the plate at 37°C and 5% CO2.
-
Repeat the visual inspection and absorbance reading at several time points (e.g., 2, 6, and 24 hours) to assess time-dependent precipitation.
-
The highest concentration that remains clear and shows no significant increase in absorbance over time is your maximum working soluble concentration under those conditions.
Visualizations
Signaling Pathways
Xanthones are known to modulate various signaling pathways involved in processes like apoptosis, inflammation, and oxidative stress.[3][4][14] The diagram below illustrates a generalized apoptosis signaling pathway that can be influenced by xanthones.
Caption: Generalized apoptosis pathway influenced by xanthones.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:5084-31-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Extraction of Xanthones
Welcome to the technical support center for the microwave-assisted extraction (MAE) of xanthones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction parameters and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for efficient microwave-assisted extraction of xanthones?
A1: The most influential parameters for MAE of xanthones are microwave power, extraction time, solvent type and concentration, and the solvent-to-solid ratio.[1] Optimizing these parameters is crucial to maximize the yield of xanthones while minimizing degradation.
Q2: What is the typical range for microwave power in xanthone (B1684191) extraction?
A2: Microwave power for xanthone extraction typically ranges from 189 W to 600 W.[2] It is important to note that higher power does not always lead to better results, as excessive power can cause degradation of the target compounds.[3]
Q3: How does extraction time affect the yield of xanthones?
A3: Extraction time has a significant impact on xanthone yield. Generally, increasing the extraction time can enhance recovery.[2] However, prolonged exposure to microwaves (e.g., up to 20 minutes) can lead to the degradation of xanthones.[4] Optimal extraction times are often short, typically ranging from a few minutes to around 9 minutes.[4][5]
Q4: Which solvents are most effective for extracting xanthones using MAE?
A4: Ethanol (B145695), methanol, and ethyl acetate (B1210297) are commonly used and effective solvents for xanthone extraction.[2][3][6] The choice of solvent and its concentration, often in an aqueous solution (e.g., 71% ethanol), can significantly influence the extraction efficiency.[5][7] While polar solvents are generally effective, some xanthones may require nonpolar solvents for optimal extraction.[2] For a greener approach, water has been used, but it's important to note that many phenolic compounds from mangosteen rind are more soluble in medium polar and non-polar solvents.[8]
Q5: What is a suitable solvent-to-solid ratio for MAE of xanthones?
A5: A higher solvent-to-solid ratio generally increases the extraction yield by creating a larger concentration gradient, which enhances the diffusion of compounds from the plant material into the solvent.[8] Common ratios range from 10:1 to 30:1 mL/g.[4][9] An optimized ratio is often around 20:1 to 25:1 mL/g.[4][5][7]
Q6: Can pre-treatment of the sample improve extraction efficiency?
A6: Yes, pre-treatment like soaking the plant matrix in the solvent before microwave irradiation can potentially increase the yield by hydrolyzing ether linkages in cellulose (B213188) and forming soluble fractions.[8] However, some studies have found that longer soaking times can have an adverse effect, possibly due to oxidation and degradation of phytochemicals.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Xanthone Yield | - Sub-optimal microwave power.- Extraction time is too short or too long.- Inappropriate solvent or solvent concentration.- Insufficient solvent-to-solid ratio. | - Optimize microwave power. Start with a lower power (e.g., 200 W) and gradually increase, monitoring for degradation.[3]- Adjust extraction time. Experiment with times between 2 to 9 minutes.[4][5][7]- Test different solvents like ethanol, methanol, or ethyl acetate and vary their aqueous concentrations (e.g., 60-80%).[2][3]- Increase the solvent-to-solid ratio to enhance diffusion (e.g., 20:1 to 25:1 mL/g).[4][5][7] |
| Degradation of Extracted Compounds (e.g., discoloration, low bioactivity) | - Excessive microwave power.- Prolonged extraction time. | - Reduce the microwave power. The highest yield for α-mangostin in one study was achieved at 189.20 W, with higher powers leading to a decrease.[3]- Shorten the extraction time. Extending the extraction time beyond the optimum can lead to a reduction in yield due to degradation.[3] |
| Inconsistent or Non-Reproducible Results | - Inhomogeneous sample material (e.g., variable particle size).- Uneven heating within the microwave cavity. | - Ensure the plant material is ground to a uniform and fine particle size.- If using a multi-mode microwave, ensure the sample is placed in the center for more uniform field distribution. Consider using a stirrer if the system allows. |
| Solvent Evaporation or Loss | - Overheating of the solvent.- The extraction vessel is not properly sealed. | - Monitor and control the extraction temperature.[1]- Use a closed-vessel microwave extraction system or ensure the vessel is properly sealed to prevent solvent loss. |
Data on Optimized MAE Parameters for Xanthones
The following tables summarize optimized parameters for the microwave-assisted extraction of xanthones from various studies, primarily focusing on Garcinia mangostana (mangosteen) pericarp.
Table 1: Optimized MAE Parameters from Different Studies
| Parameter | Study 1 | Study 2 | Study 3 |
| Microwave Power (W) | - | - | 189.20 |
| Extraction Time (min) | 9 | 2.24 | 3.16 |
| Solvent Type | Distilled Water | Ethanol | Ethyl Acetate |
| Solvent Concentration (%) | 100 | 71 | 72.4 (v/v) |
| Solvent-to-Solid Ratio (mL/g) | 20:1 | 25:1 | - |
| Reference | [4][8][9] | [5][7] | [1][2] |
Table 2: Range of Investigated MAE Parameters
| Parameter | Range Investigated | Key Findings | Reference |
| Microwave Power (W) | Up to 600 | Higher power can decrease yield due to degradation. An optimal power of 200 W was noted in one study. | [2][3] |
| Extraction Time (min) | 0.5 - 20 | Yield increases with time up to a certain point, after which degradation may occur. Optimal times are often short. | [2][4] |
| Solvent Concentration (Ethanol, %) | 40 - 100 | 71% ethanol was found to be optimal in one study. | [5][7] |
| Solvent-to-Solid Ratio (mL/g) | 10:1 - 30:1 | Increasing the ratio generally improves yield. | [4][9] |
| Soaking Time (h) | 0 - 2 | Longer soaking times showed an adverse effect in one study. | [4][9] |
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of Xanthones from Mangosteen Pericarp
This protocol is a generalized procedure based on common findings. Researchers should optimize these parameters for their specific equipment and sample matrix.
1. Sample Preparation:
- Obtain dried mangosteen pericarp.
- Grind the pericarp into a fine powder to ensure uniform particle size and increase the surface area for extraction.
2. Extraction Procedure:
- Weigh a specific amount of the powdered pericarp (e.g., 1 gram).
- Place the powder into a suitable microwave extraction vessel.
- Add the chosen solvent (e.g., 71% ethanol) at the desired solvent-to-solid ratio (e.g., 25 mL/g).[5][7]
- If investigating pre-treatment, allow the mixture to soak for a specified time before extraction.
- Securely seal the extraction vessel.
- Place the vessel inside the microwave extractor.
- Set the extraction parameters:
- Microwave Power (e.g., 189 W to start optimization).[1][2]
- Extraction Time (e.g., 2-4 minutes).[3][5][7]
- Temperature (if controllable).
- Start the extraction program.
3. Post-Extraction Processing:
- After the extraction is complete, allow the vessel to cool to room temperature.
- Filter the mixture to separate the extract from the solid plant residue. A centrifuge can also be used for this purpose.
- The resulting supernatant is the crude xanthone extract.
- The extract can then be concentrated (e.g., using a rotary evaporator) and prepared for further analysis (e.g., HPLC for quantification of specific xanthones like α-mangostin).
Visualizations
Caption: Workflow for Microwave-Assisted Extraction of Xanthones.
Caption: Troubleshooting Logic for Low Xanthone Yield in MAE.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
reducing co-extraction of impurities with 1,3,5,6-Tetrahydroxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the co-extraction of impurities with 1,3,5,6-Tetrahydroxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources of this compound?
A1: this compound is a naturally occurring xanthone (B1684191) that can be isolated from various plant species. It has been reported in plants from the Clusiaceae and Hypericaceae families. For instance, it can be isolated from the branches of Garcinia achachairu and has also been identified in several Hypericum species.[1][2]
Q2: What types of impurities are commonly co-extracted with this compound?
A2: During the extraction of this compound from natural sources, a variety of other compounds with similar solubility profiles can be co-extracted. These impurities may include other xanthone derivatives (e.g., isomers, glycosides, or prenylated xanthones), flavonoids, tannins, chlorophylls, and lipids. The specific impurity profile will depend on the plant source and the extraction solvent used.
Q3: Which solvents are recommended for the selective extraction of this compound?
A3: The choice of solvent is critical for minimizing the co-extraction of impurities. Solvents with medium polarity, such as ethyl acetate (B1210297), are often effective for selectively extracting xanthones. While more polar solvents like methanol (B129727) and ethanol (B145695) can also be used, they tend to co-extract a wider range of polar impurities, including glycosides and tannins.[3] A stepped extraction approach, starting with a non-polar solvent to remove lipids and chlorophylls, followed by a medium-polarity solvent for the target compound, can improve selectivity.
Q4: How can I improve the purity of my this compound extract?
A4: To enhance the purity of your extract, consider employing chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex is a common method for separating this compound from co-extracted impurities. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete extraction from the plant material. | - Increase the extraction time or the number of extraction cycles. - Reduce the particle size of the plant material to increase surface area. - Optimize the solvent-to-solid ratio to ensure efficient extraction. |
| Degradation of the target compound. | - Avoid excessive heat and exposure to light during extraction and processing. - Use an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. | |
| High Levels of Impurities in the Extract | Use of a non-selective solvent. | - Switch to a more selective solvent with a polarity that better matches that of this compound (e.g., ethyl acetate). - Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. |
| Inefficient purification method. | - Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient). - Consider using a different chromatographic technique, such as counter-current chromatography. | |
| Presence of Chlorophyll in the Extract | Extraction from chlorophyll-containing plant parts (e.g., leaves). | - Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll. - Utilize an adsorbent like activated charcoal during the extraction process. |
| Co-extraction of Polar Impurities (e.g., Tannins, Saponins) | Use of highly polar solvents (e.g., methanol, ethanol). | - Switch to a less polar solvent. - Employ a liquid-liquid extraction step to partition the target compound away from highly polar impurities. |
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound from dried plant material.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., branches of Garcinia achachairu) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude extract to isolate this compound.
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest.
-
-
Final Concentration:
-
Concentrate the combined pure fractions under reduced pressure to yield purified this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for improving the purity of this compound extracts.
References
Technical Support Center: Overcoming Poor Bioavailability of Xanthone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of xanthone (B1684191) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do xanthone compounds generally exhibit poor oral bioavailability?
A1: The poor oral bioavailability of most xanthone compounds stems from two primary factors:
-
Low Aqueous Solubility: Xanthones possess a hydrophobic tricyclic core, making them poorly soluble in water. This low solubility limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, xanthones undergo significant metabolism in the intestine and liver, which reduces the amount of active compound reaching systemic circulation.[2]
α-Mangostin, a well-studied xanthone, is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by low solubility and high permeability.[3][4]
Q2: What are the most promising strategies to enhance the bioavailability of xanthones?
A2: Several key strategies are being employed to overcome the poor bioavailability of xanthones:[5][6]
-
Nanoformulations: Encapsulating xanthones into nanocarriers can significantly improve their solubility, stability, and cellular uptake.[5][7] Common nanoformulations include polymeric nanoparticles, lipid-based carriers, nanoemulsions, and nanomicelles.[6]
-
Chemical Modification: Altering the chemical structure of xanthones through processes like glycosylation and esterification can improve their water solubility and pharmacokinetic profiles.[6]
-
Advanced Formulation Techniques: Methods like preparing solid dispersions or using oil-in-water emulsions can enhance the dissolution and absorption of xanthones.[8][9]
Q3: Are there any commercially available or late-stage clinical formulations of xanthones with improved bioavailability?
A3: While research is ongoing, some formulations have shown promise in preclinical and early-stage human studies. For instance, a soft capsule formulation of α-mangostin using vegetable oil as a dispersion matrix has been shown to effectively improve its bioavailability in rats.[9][10] However, widespread availability of clinically approved, high-bioavailability xanthone formulations is still limited, and further human trials are needed.[5][6]
Troubleshooting Guides
Problem 1: Low solubility of a newly isolated xanthone compound in aqueous buffers for in vitro assays.
Possible Cause: The inherent hydrophobicity of the xanthone's molecular structure.[1]
Solutions:
-
Co-solvents: Initially, try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) before diluting it with the aqueous buffer. Be mindful of the final solvent concentration to avoid cellular toxicity in your assays.
-
Complexation: Techniques like complexation with cyclodextrins or urea (B33335) can enhance aqueous solubility. A study on a xanthone-urea complex prepared by co-grinding showed a nearly 2-fold increase in solubility.[11]
-
pH Adjustment: For xanthones with ionizable groups, adjusting the pH of the buffer can improve solubility. However, this is less effective for neutral xanthones.[12]
Problem 2: Inconsistent or low absorption of a xanthone formulation in animal studies.
Possible Causes:
-
Poor formulation stability in the GI tract: The formulation may be degrading or aggregating in the acidic or enzymatic environment of the stomach and intestine.
-
Inefficient cellular uptake: The formulation may not be effectively crossing the intestinal epithelium.
-
Rapid metabolism: The compound is being metabolized by gut or liver enzymes before reaching systemic circulation.[2]
Troubleshooting Steps:
-
Characterize Formulation Stability: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids (SGF and SIF).
-
Enhance Cellular Uptake: Consider incorporating permeation enhancers in your formulation or utilizing nanoformulations that can be taken up by intestinal cells more efficiently.[7]
-
Investigate Metabolic Pathways: Use in vitro models, such as liver microsomes or Caco-2 cell monolayers, to identify the primary metabolic pathways and potential inhibitors that could be co-administered.[13]
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of xanthone bioavailability from various studies.
Table 1: Bioavailability Enhancement of α-Mangostin through Nanoformulation
| Formulation Type | Animal Model | Key Pharmacokinetic Parameter | Improvement vs. Free Compound | Reference |
| PLGA-based Nanoparticles | Balb/c mice | Area Under the Curve (AUC) | 1.75-fold increase | [14] |
| Nanoemulsion | - | IC50 (HepG2 cells) | 5.78 µg/mL (nanoemulsion) vs. 6.23 µg/mL (extract) | [7] |
Table 2: Oral Bioavailability of α-Mangostin in Different Formulations
| Formulation | Animal Model/Subjects | Dose | Maximum Plasma Concentration (Cmax) | Absolute Bioavailability | Reference |
| Soft capsule in vegetable oil | Rats | Low, Medium, High | - | 61.1%, 51.5%, 42.5% respectively | [9][10] |
| Aqueous solution with ethanol and Tween 80 | Rats | 20 mg/kg | - | ~0.4% | [15] |
| Xanthone-rich mangosteen juice | Healthy Adults | 59 mL | 3.12 ± 1.47 ng/mL | - | [16] |
Experimental Protocols
Protocol 1: Preparation of α-Mangostin Loaded PLGA Nanoparticles
This protocol is based on the emulsion-evaporation method described for enhancing the oral bioavailability of α-mangostin.[14]
Materials:
-
α-Mangostin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the PVA aqueous solution while sonicating on an ice bath. Continue sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the nanoparticles.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical procedure to assess the release of a xanthone from a nanoformulation.
Materials:
-
Xanthone-loaded nanoformulation
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4) to simulate physiological conditions.
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Shaking incubator or water bath.
Procedure:
-
Sample Preparation: Disperse a known amount of the xanthone-loaded nanoformulation in a specific volume of PBS within a dialysis bag.
-
Release Medium: Place the dialysis bag in a larger container with a known volume of PBS (the release medium).
-
Incubation: Incubate the setup at 37°C with continuous gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the released xanthone in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. METHODS FOR IMPROVING ALPHA-MANGOSTIN SOLUBILITY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. sdbindex.com [sdbindex.com]
- 5. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Method of Effectively Improved α-Mangostin Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Solid Dispersion Techniques for Hydrophobic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of solid dispersions for hydrophobic compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the preparation and characterization of amorphous solid dispersions.
Issue 1: Low Drug Loading or Poor Miscibility
Q: My hydrophobic drug shows poor miscibility with the selected polymer, leading to low drug loading in the final solid dispersion. What steps can I take to improve this?
A: Achieving adequate drug-polymer miscibility is crucial for a stable and effective amorphous solid dispersion (ASD).[1] Here are several strategies to address this issue:
-
Polymer Selection: The choice of polymer is a critical factor.[2][3] Different polymers offer varying degrees of interaction with a given drug. It is advisable to screen a range of polymers with different properties (e.g., hydrophilicity, hydrogen bonding capacity). For instance, polymers like PVP, HPMCAS, and Soluplus® have been widely used due to their ability to form hydrogen bonds and stabilize amorphous drugs.[2][4]
-
Thermodynamic Assessment: Before formulation, it's beneficial to predict drug-polymer miscibility using thermodynamic principles. Techniques such as calculating the difference in Hansen solubility parameters between the drug and polymer can provide an initial indication of miscibility. A smaller difference generally suggests better miscibility.
-
Manufacturing Technique: The manufacturing process can influence drug-polymer mixing at the molecular level.
-
Hot-Melt Extrusion (HME): This technique can enhance miscibility by applying heat and shear, forcing the drug and polymer to mix intimately.[5] However, it is only suitable for thermally stable compounds.[6]
-
Spray Drying: By dissolving both the drug and polymer in a common solvent and then rapidly evaporating the solvent, spray drying can "trap" the drug in a molecularly dispersed state within the polymer matrix.[5][6]
-
-
Ternary Solid Dispersions: The addition of a third component, such as a surfactant, can improve the miscibility of the drug and polymer and enhance the dissolution rate.[3]
Logical Workflow for Improving Drug Loading and Miscibility
Caption: Decision tree for addressing low drug loading.
Issue 2: Physical Instability (Recrystallization and Phase Separation)
Q: My amorphous solid dispersion is physically unstable and shows signs of recrystallization over time or upon exposure to humidity. How can I improve its stability?
A: The physical stability of an ASD is paramount for its efficacy, as recrystallization can negate the benefits of amorphization.[1] Here are key factors and strategies to enhance stability:
-
Glass Transition Temperature (Tg): A higher Tg of the solid dispersion generally leads to better physical stability by reducing molecular mobility.[7] Storing the ASD at a temperature well below its Tg is crucial.
-
Polymer Selection and Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between the drug and the polymer, can significantly inhibit recrystallization.[1] The choice of polymer is therefore critical.
-
Moisture Protection: Many polymers used in solid dispersions are hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.[7] Proper drying and storage in moisture-protective packaging are essential.
-
Drug Loading: High drug loading can increase the propensity for recrystallization, as it may exceed the solubility of the drug in the polymer matrix.[7] Optimizing the drug-to-polymer ratio is a key consideration. It's a common misconception that maximizing drug loading is always beneficial; in many cases, it can be counterproductive.
-
Manufacturing Method:
-
Spray-dried dispersions often have a larger surface area, making them more susceptible to moisture uptake.
-
Hot-melt extruded products are typically denser and less porous, which can offer better protection against humidity.
-
Troubleshooting Workflow for Physical Instability
Caption: Troubleshooting workflow for physical instability.
Issue 3: Incomplete Amorphization or Residual Crystallinity
Q: My characterization results (XRPD/DSC) indicate the presence of residual crystallinity in my solid dispersion. What could be the cause and how can I achieve complete amorphization?
A: The presence of even small amounts of crystalline material can act as seeds for further crystallization, compromising the stability and dissolution advantages of the ASD.[8]
-
Insufficient Energy Input:
-
Hot-Melt Extrusion: The temperature and shear applied may not be sufficient to completely melt the crystalline drug and allow it to dissolve in the polymer matrix. Increasing the processing temperature or the intensity of mixing (e.g., by modifying the screw design) can help.[5][6]
-
Spray Drying: The solvent may not be removed rapidly enough, allowing time for the drug to recrystallize. Optimizing parameters like the inlet temperature and atomization rate is important.
-
-
Poor Drug-Polymer Miscibility: If the drug and polymer are not fully miscible at the processing conditions, complete amorphization will be difficult to achieve. Refer to the troubleshooting guide for "Low Drug Loading or Poor Miscibility".
-
Drug Loading Exceeds Solubility Limit: If the drug loading is higher than the solubility of the drug in the polymer, the excess drug may remain in a crystalline state.
-
Characterization Technique Limitations: It's important to use complementary characterization techniques. DSC and XRPD are standard methods, but they may not detect very low levels of crystallinity (typically <1-5%).[8][9] More sensitive techniques like solid-state NMR or transmission electron microscopy (TEM) might be necessary for a complete picture.[8]
Data Presentation: Comparison of Manufacturing Techniques and Polymer Selection
Table 1: Comparative Dissolution Performance of Felodipine (B1672334) Solid Dispersions
| Manufacturing Method | Polymer | Drug:Polymer Ratio | Drug Release after 60 min (%) |
| Spray Drying | PVP | 1:3 | ~95 |
| Hot-Melt Extrusion | PVP | 1:3 | ~70 |
| Spray Drying | HPMCAS | 1:3 | >98 |
| Hot-Melt Extrusion | HPMCAS | 1:3 | ~85 |
Data adapted from a comparative study on felodipine solid dispersions. The results indicate that for both polymers, spray drying resulted in a faster drug release compared to hot-melt extrusion.[10]
Table 2: Effect of Drug Loading on the Glass Transition Temperature (Tg) of Indomethacin-PVP Solid Dispersions
| Drug:Polymer Ratio (w/w) | Tg (°C) |
| 10:90 | 69.5 |
| 20:80 | 67.8 |
| 40:60 | 64.3 |
This data illustrates that as the drug loading of indomethacin (B1671933) in PVP increases, the Tg of the solid dispersion decreases, which can have implications for physical stability.[7]
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve the hydrophobic drug and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure complete dissolution. The solid content in the solution typically ranges from 1% to 10% (w/v).
-
Spray Dryer Setup:
-
Set the inlet temperature (typically between 80°C and 150°C, depending on the solvent's boiling point).
-
Adjust the atomizing gas flow rate to achieve fine droplets.
-
Set the solution feed rate.
-
-
Spray Drying Process: Pump the solution through the nozzle of the spray dryer. The atomized droplets come into contact with the hot drying gas, leading to rapid solvent evaporation and the formation of solid particles.
-
Product Collection: The dried particles are separated from the gas stream by a cyclone and collected.
-
Secondary Drying: The collected powder is further dried under vacuum to remove any residual solvent.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).
-
The heat flow to the sample is monitored as a function of temperature.
-
-
Data Interpretation:
-
A single glass transition (Tg), appearing as a step-change in the heat flow, indicates a miscible amorphous system.
-
The absence of a melting endotherm for the drug confirms its amorphous state. The presence of a melting peak suggests residual crystallinity.[11]
-
Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Place a sufficient amount of the solid dispersion powder on a sample holder.
-
XRPD Analysis:
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a specific 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
-
Data Interpretation:
-
An amorphous sample will show a broad, diffuse halo with no sharp peaks.
-
The presence of sharp, well-defined peaks indicates the presence of crystalline material. The peak positions can be used to identify the crystalline form.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using solid dispersion techniques for hydrophobic drugs?
A1: The primary advantages are the enhancement of the drug's aqueous solubility and dissolution rate, which can lead to improved bioavailability.[12] This is achieved by converting the drug from a crystalline to a higher-energy amorphous form and dispersing it in a hydrophilic carrier.
Q2: How do I choose the most suitable manufacturing method: spray drying or hot-melt extrusion?
A2: The choice depends on the physicochemical properties of your drug and polymer.
-
Spray drying is suitable for a wide range of compounds, including heat-sensitive drugs, as the exposure to high temperatures is very brief.[6] However, it requires that the drug and polymer are soluble in a common volatile solvent.
-
Hot-melt extrusion is a solvent-free process, which is an advantage in terms of safety and environmental impact. It is best suited for thermally stable drugs and polymers that can be processed at elevated temperatures.[5][6]
Q3: What is the "spring and parachute" effect in the context of solid dispersions?
A3: The "spring" refers to the rapid dissolution of the amorphous drug from the solid dispersion, leading to a supersaturated solution in the gastrointestinal tract. The "parachute" refers to the role of the polymer in inhibiting the precipitation or recrystallization of the drug from the supersaturated state, thus maintaining a high drug concentration for a longer period to allow for absorption.
Q4: Can I use a combination of polymers in my solid dispersion formulation?
A4: Yes, using a combination of polymers can sometimes offer advantages. For example, one polymer might be excellent for solubilizing the drug, while another provides better stability against recrystallization. This is an area of active research in optimizing solid dispersion formulations.
Q5: What are the regulatory considerations for amorphous solid dispersions?
A5: A key regulatory concern is the physical and chemical stability of the amorphous form throughout the product's shelf life.[1] It is essential to demonstrate that the solid dispersion remains amorphous and that its dissolution profile is consistent over time. This requires thorough characterization and stability testing under various conditions.
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of the effect of spray drying and hot-melt extrusion on the properties of amorphous solid dispersions containing felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
Technical Support Center: Synthesis of 1,3,5,6-Tetrahydroxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5,6-Tetrahydroxyxanthone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, based on a plausible synthetic route involving the condensation of 2,4,5-trihydroxybenzoic acid and phloroglucinol (B13840) using Eaton's reagent.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Starting Materials | Ensure starting materials, particularly the polyhydroxy-aromatics, are pure and dry. Store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Inactive Condensing Agent | Eaton's reagent (P₂O₅ in methanesulfonic acid) is hygroscopic and loses activity upon exposure to moisture. Use freshly prepared or properly stored reagent. The optimal concentration is typically 7-10 wt% P₂O₅. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. If too low, the reaction may not proceed; if too high, it can lead to decomposition. Monitor the reaction temperature closely, typically maintaining it between 80-120°C.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions can take several hours to overnight to reach completion.[1] |
Problem 2: Formation of a Major Byproduct
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | A common byproduct is the uncyclized 2,2',4,4',5-pentahydroxybenzophenone intermediate. To promote cyclization, ensure a sufficient concentration of the condensing agent and adequate reaction time and temperature. In some cases, a two-step approach where the benzophenone (B1666685) is first isolated and then cyclized under different conditions may be necessary. |
| Polymerization of Starting Materials | Phenolic compounds can polymerize under harsh acidic conditions. Add the starting materials portion-wise to the heated Eaton's reagent to maintain a low concentration of reactants and minimize polymerization. |
| Side Reactions | The high reactivity of phloroglucinol can lead to undesired side reactions. Using a slight excess of the benzoic acid component can sometimes favor the desired reaction pathway. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-precipitation of Starting Materials | During workup (pouring the reaction mixture into ice-water), unreacted starting materials may co-precipitate with the product. Ensure thorough washing of the crude precipitate with cold water until the filtrate is neutral. |
| Similar Polarity of Product and Byproducts | The target xanthone (B1684191) and the benzophenone intermediate often have similar polarities, making chromatographic separation challenging. Utilize a gradient elution system in column chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate) and consider using a different stationary phase if silica (B1680970) gel is ineffective.[1] Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product Insolubility | The multiple hydroxyl groups can render the product sparingly soluble in many common organic solvents. For purification and analysis, consider using more polar solvents like methanol, acetone, or DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible and efficient synthetic route for this compound?
A1: A widely accepted method for synthesizing polyhydroxyxanthones is the condensation of a suitably substituted benzoic acid with a polyphenol in the presence of a dehydrating/condensing agent. For this compound, a plausible route is the reaction of 2,4,5-trihydroxybenzoic acid with phloroglucinol (1,3,5-trihydroxybenzene) using Eaton's reagent. This reaction proceeds via an electrophilic acyl substitution followed by a cyclization/dehydration cascade.[1]
Q2: Why is Eaton's reagent preferred over other condensing agents for this synthesis?
A2: Eaton's reagent is often more effective than traditional agents like zinc chloride/phosphoryl chloride (used in the Grover-Shah-Shah reaction) for several reasons. It acts as both the solvent and the catalyst, simplifying the reaction setup. It is particularly efficient at promoting the acylation of electron-rich phenols like phloroglucinol, which is a key requirement for this synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The disappearance of the starting materials and the appearance of a new, lower Rf spot corresponding to the xanthone product indicate the reaction's progress.
Q4: What are the expected yields for this type of synthesis?
A4: The yields for polyhydroxyxanthone synthesis can be variable and are highly dependent on the purity of the starting materials and the precise reaction conditions. For analogous syntheses, yields can range from low (under 30%) to moderate (50-70%) after purification. Optimization of stoichiometry, temperature, and reaction time is crucial for maximizing the yield.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Eaton's reagent is highly corrosive and will cause severe burns upon contact. Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction workup, which involves pouring the hot, acidic mixture into ice-water, should be done slowly and carefully to control the exothermic reaction.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid).
-
Begin stirring and heat the reagent to the desired reaction temperature (e.g., 90°C).
2. Addition of Reactants:
-
In a separate container, mix 2,4,5-trihydroxybenzoic acid (1 equivalent) and phloroglucinol (1-1.2 equivalents).
-
Slowly and portion-wise, add the solid mixture to the heated Eaton's reagent over 20-30 minutes.
3. Reaction:
-
Maintain the reaction mixture at the set temperature (e.g., 90-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).
4. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing a large volume of crushed ice and water with constant stirring. This will cause the crude product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
5. Purification:
-
Dry the crude solid under vacuum.
-
Further purify the product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water or methanol).
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in xanthone synthesis.
References
Technical Support Center: 1,3,5,6-Tetrahydroxyxanthone Degradation Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the degradation of 1,3,5,6-Tetrahydroxyxanthone during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a polyhydroxyxanthone, a class of organic compounds naturally found in some plants. Understanding its stability and degradation profile is crucial for the development of pharmaceuticals and other products, as degradation can lead to a loss of efficacy and the formation of potentially harmful impurities. Forced degradation studies are essential to establish the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods as per regulatory requirements.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which features multiple hydroxyl groups on a xanthone (B1684191) backbone, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light.
-
Hydrolysis: Under harsh acidic or basic conditions, the central pyran ring of the xanthone structure could potentially undergo cleavage, although this is generally less common than oxidation for this type of molecule.
Unlike some other xanthones such as alpha-mangostin, this compound lacks prenyl groups, which are known to be susceptible to modification under acidic conditions.[1][2][3] Therefore, it is predicted to be relatively stable to acid-induced degradation compared to prenylated xanthones.
Q3: How can I perform a forced degradation study for this compound?
A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradants and developing a stability-indicating method. The typical stress conditions include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposure to UV and visible light.
Detailed protocols for these studies are provided in the "Experimental Protocols" section below.
Q4: What is the best analytical technique to monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the most common and effective technique for monitoring the degradation of this compound. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the extent of degradation.
Data Presentation: Summary of Potential Degradation
The following table summarizes the expected degradation of this compound under various forced degradation conditions. The percentage of degradation is hypothetical and based on the known stability of similar polyhydroxyxanthones. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | Duration | Expected % Degradation | Potential Major Degradation Products | Appearance of Solution |
| 0.1 M HCl | 24 hours | < 5% | Minimal degradation expected | No significant change |
| 0.1 M NaOH | 8 hours | 10 - 15% | Products of oxidative coupling/ring opening | Yellow to brown |
| 3% H₂O₂ | 8 hours | 15 - 25% | Oxidized quinone-like derivatives | Dark brown |
| Thermal (80°C) | 48 hours | 5 - 10% | Oxidative degradation products | Slight yellowing |
| Photolytic | 7 days | 5 - 15% | Oxidized and photolyzed products | Slight darkening |
Note: This data is illustrative. Researchers should perform their own studies to determine the specific degradation profile of their sample.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are provided below. These protocols are essential for developing a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 8 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 8 hours).
-
Withdraw aliquots at different time points and dilute with the mobile phase for immediate HPLC analysis.
5. Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
A control sample should be stored at a lower temperature (e.g., 4°C).
-
After the exposure period, cool the sample to room temperature and dilute it with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container to a light source (e.g., a photostability chamber) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After exposure, dilute the sample with the mobile phase for HPLC analysis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.
Q: My peaks are tailing. What could be the cause and how do I fix it?
A: Peak tailing is a common issue with phenolic compounds.
-
Cause: Secondary interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the HPLC column stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.
-
Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column where the residual silanol groups are deactivated.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Q: I am observing unexpected peaks in my chromatogram. What should I do?
A: Unexpected peaks can arise from several sources.
-
Cause: Contamination from the sample, solvent, or HPLC system. It could also be a co-eluting impurity or a degradation product.
-
Solution:
-
Run a Blank: Inject a blank (mobile phase) to check for system contamination.
-
Check Solvent Purity: Use high-purity HPLC-grade solvents.
-
Sample Preparation: Ensure proper sample filtration to remove particulates.
-
Peak Purity Analysis: Use a PDA detector to check the peak purity of the main peak to see if there is a co-eluting compound.
-
Q: My retention times are shifting. What is the problem?
A: Retention time drift can compromise the reliability of your results.
-
Cause: Changes in mobile phase composition, flow rate, or column temperature.
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Temperature Control: Use a column oven to maintain a constant column temperature.
-
Check for Leaks: Inspect the system for any leaks that could affect the flow rate.
-
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: A potential degradation pathway for this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of closely related xanthone (B1684191) isomers. Detailed experimental protocols and comparative data are included to facilitate method refinement and address common challenges encountered in the laboratory.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to common problems encountered during the separation of xanthone isomers using various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
FAQs
-
What is the best starting point for developing an HPLC method for separating new xanthone isomers? A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] The addition of a small amount of acid, such as 0.1% formic acid, can often improve peak shape.[1] It is advisable to begin with a gradient elution to determine the approximate solvent strength required to elute the compounds of interest. Following this, an isocratic method can be developed for optimization, especially if the isomers elute closely.[1]
-
How do I choose between isocratic and gradient elution for xanthone isomer separation? The choice between isocratic and gradient elution depends on the complexity of the sample and the separation goals. Isocratic elution, which uses a constant mobile phase composition, is ideal for the separation of a few closely related isomers once the optimal mobile phase has been determined.[1] Gradient elution, where the mobile phase composition is changed during the run, is more suitable for complex mixtures of xanthones with a wide range of polarities or for initial method development.[1]
-
What are the key considerations for the chiral separation of xanthone enantiomers? The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP). It may be necessary to screen several different chiral columns to find one that provides adequate separation for your specific xanthone enantiomers. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the CSP and the solubility of the analytes.
-
How can I confirm the identity of the separated xanthone isomers? While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is essential to couple the HPLC system with a mass spectrometer (LC-MS).[1] Mass spectrometry provides mass-to-charge ratio information, which, combined with fragmentation data, can help in identifying individual isomers.[1]
Troubleshooting
-
Issue: Poor resolution or co-elution of isomers.
-
Solution:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and improve separation.[1] Switching between methanol (B129727) and acetonitrile can also alter selectivity.[1]
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of xanthone isomers, affecting their retention and separation.[1]
-
Evaluate the Stationary Phase: C18 columns are widely used, but for some isomers, a different stationary phase chemistry (e.g., C30, Phenyl-Hexyl) might provide better selectivity.
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution.[1]
-
Control Temperature: Operating the column at a controlled, constant temperature can improve peak shape and resolution.
-
-
-
Issue: Asymmetrical peaks (tailing or fronting).
-
Solution:
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or injecting a smaller volume.[1]
-
Secondary Interactions: Peak tailing can be caused by strong interactions with active sites on the column packing. Using a well-end-capped column or adding a modifier like triethylamine (B128534) (TEA) to the mobile phase can help.
-
Column Degradation: A contaminated or old column can result in poor peak shape. Try flushing the column with a strong solvent or replace it if the problem persists.[1]
-
-
-
Issue: Fluctuating retention times.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inadequate degassing can lead to air bubbles in the pump, causing flow rate fluctuations.[1]
-
Column Equilibration: Proper column equilibration with the mobile phase before each run is crucial for stable retention times.[1]
-
Temperature Control: Use a column oven to maintain a constant temperature and avoid drift in retention times.[1]
-
Pump Performance: Malfunctioning pump seals or check valves can lead to inconsistent flow rates. Regular maintenance is essential.[1]
-
-
Counter-Current Chromatography (CCC)
FAQs
-
What are the advantages of CCC for separating xanthone isomers? CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. It offers high sample loading capacity, versatility in solvent system selection, and is easily scalable.
-
How do I select a suitable two-phase solvent system for CCC? The selection of the solvent system is critical and is based on the partition coefficient (K) of the target isomers. The ideal K value is typically between 0.5 and 2. A series of test tube experiments with different solvent systems should be performed to determine the K values of the isomers.
Troubleshooting
-
Issue: Poor resolution of isomers.
-
Solution:
-
Optimize Solvent System: Fine-tune the composition of the two-phase solvent system to achieve a better separation factor (α) between the isomers. Even small changes in the volume ratios of the solvents can have a significant impact.
-
Adjust Flow Rate: A lower flow rate of the mobile phase can increase the number of partitioning steps, leading to better resolution, but will also increase the separation time.
-
Increase Rotational Speed: A higher rotational speed in high-speed CCC (HSCCC) can improve the retention of the stationary phase, which can enhance resolution.
-
-
-
Issue: Loss of stationary phase.
-
Solution:
-
Check Solvent System Miscibility: Ensure the two phases of the solvent system are truly immiscible under the operating temperature.
-
Optimize Flow Rate and Rotational Speed: A high flow rate or insufficient rotational speed can lead to the stripping of the stationary phase. Adjust these parameters to find a stable operating condition.
-
Proper Equilibration: Ensure the column is properly equilibrated with the stationary phase before introducing the mobile phase.
-
-
Supercritical Fluid Chromatography (SFC)
FAQs
-
Why use SFC for xanthone isomer separation? SFC is a "green" chromatography technique that primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[2] It often provides faster separations and higher efficiency compared to HPLC, especially for chiral separations.[3][]
-
What are common modifiers used in SFC for xanthone separation? Since supercritical CO2 is non-polar, modifiers are added to the mobile phase to increase its solvating power for more polar compounds like xanthones. Methanol and ethanol (B145695) are the most common modifiers. Additives such as amines or acids can be used to improve peak shape for basic or acidic analytes.
Troubleshooting
-
Issue: Poor peak shape.
-
Solution:
-
Optimize Modifier Percentage: The concentration of the organic modifier has a significant impact on retention and peak shape. A systematic variation of the modifier percentage is necessary to find the optimal condition.
-
Additives: For xanthones with acidic or basic functional groups, adding a small amount of an acidic or basic additive to the modifier can significantly improve peak symmetry.
-
Sample Solvent: Dissolving the sample in a solvent that is too strong compared to the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
-
-
Issue: Inconsistent retention times.
-
Solution:
-
Pressure and Temperature Control: In SFC, pressure and temperature directly influence the density and solvating power of the supercritical fluid mobile phase.[6] Precise and stable control of these parameters is crucial for reproducible retention times.
-
System Equilibration: Ensure the system is fully equilibrated at the set pressure and temperature before starting a sequence of injections.
-
-
Capillary Electrophoresis (CE)
FAQs
-
What are the advantages of CE for separating xanthone isomers? CE is a high-efficiency separation technique that requires very small sample volumes and offers fast analysis times.[7] It provides a different separation mechanism compared to chromatography, based on the charge-to-size ratio of the analytes in an electric field, making it a powerful tool for separating closely related isomers.[7]
-
How can I separate neutral xanthone isomers using CE? For neutral isomers, Micellar Electrokinetic Chromatography (MEKC) is used. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation.
Troubleshooting
-
Issue: Poor resolution.
-
Solution:
-
Optimize Buffer pH and Concentration: The pH of the buffer affects the charge of the analytes and the electroosmotic flow (EOF). The buffer concentration influences the ionic strength and Joule heating. Both need to be optimized for a given separation.
-
Use of Additives: For challenging separations, additives can be included in the buffer. For example, cyclodextrins can be used to separate chiral xanthone isomers by forming inclusion complexes.
-
Adjust Voltage and Temperature: Increasing the applied voltage can decrease analysis time but may also increase Joule heating, which can negatively impact resolution. Controlling the capillary temperature is important for reproducibility.
-
-
-
Issue: Unstable migration times.
-
Solution:
-
Capillary Conditioning: The inner surface of the capillary needs to be properly conditioned before the first use and between runs to ensure a consistent EOF.
-
Buffer Depletion: In prolonged sequences, the buffer in the inlet and outlet vials can be depleted or its composition can change due to electrolysis. Replenishing the buffer regularly is important.
-
Sample Matrix Effects: High salt concentrations in the sample can affect the local electric field and lead to variable migration times. Diluting the sample or performing a sample cleanup step may be necessary.
-
-
Experimental Protocols
General HPLC Method for Xanthone Isomer Separation
This protocol provides a starting point for the separation of xanthone isomers. Optimization of the mobile phase gradient, flow rate, and temperature will likely be required.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, 280 nm, and 320 nm (or scan for λmax of specific isomers).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the xanthone isomer mixture in methanol or a mixture of the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
General High-Speed Counter-Current Chromatography (HSCCC) Protocol
This protocol outlines a general procedure for the separation of xanthone isomers using HSCCC. The selection of the two-phase solvent system is the most critical step and must be determined experimentally for each specific mixture of isomers.
-
Instrumentation:
-
High-Speed Counter-Current Chromatography instrument with a preparative coil.
-
HPLC pump for mobile phase delivery.
-
Fraction collector.
-
UV detector.
-
-
Solvent System Selection:
-
Prepare a series of two-phase solvent systems (e.g., hexane-ethyl acetate-methanol-water in various ratios).
-
Add a small amount of the xanthone isomer mixture to a test tube containing equal volumes of the upper and lower phases of a selected solvent system.
-
Shake the tube vigorously and allow the phases to separate.
-
Analyze the concentration of the isomers in both the upper and lower phases by HPLC to determine the partition coefficient (K).
-
Select a solvent system that provides K values between 0.5 and 2 and a good separation factor (α > 1.2) for the target isomers.
-
-
HSCCC Separation:
-
Fill the entire column with the stationary phase (either the upper or lower phase, depending on the K values and desired elution order).
-
Rotate the column at a set speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the other phase of the solvent system) through the column at a specific flow rate (e.g., 2-5 mL/min).
-
Once the mobile phase emerges from the outlet and hydrodynamic equilibrium is established, inject the sample solution (dissolved in a small volume of the mobile or stationary phase).
-
Collect fractions and monitor the effluent with the UV detector.
-
Analyze the collected fractions by HPLC to identify the purified isomers.
-
Data Presentation
Table 1: Exemplary HPLC and CCC Conditions for Xanthone Isomer Separation
| Isomers Separated | Method | Stationary Phase/Solvent System | Mobile Phase/Elution Mode | Flow Rate | Detection | Purity/Yield | Reference |
| α-Mangostin, γ-Mangostin | HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 0.189 mL/min | PDA (254 nm) | >93% | [8] |
| Gambogic acid, Gambogenic acid, Isogambogenic acid, β-morellic acid | pH-zone-refining CCC & HSCCC | n-hexane/ethyl acetate/methanol/water (7:3:8:2, v/v/v/v) & (5:5:10:5, v/v/v/v) | Aqueous phase as mobile phase | Not Specified | Not Specified | >95% | [7] |
| 1-hydroxy-3,5,8-trimethoxyxanthone, 1-hydroxy-3,7,8-trimethoxyxanthone | HSCCC | n-hexane/ethyl acetate/methanol/ethanol/water (6:4:4:2:4, v/v) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Xanthone, 3-Methoxyxanthone | HPLC | C18 | Methanol/Water (90:10, v/v) | 1 mL/min | UV (237 nm) | Not Applicable | [10] |
Table 2: Exemplary SFC and CE Conditions for Xanthone Isomer Separation
| Isomers Separated | Method | Stationary Phase/Buffer | Mobile Phase/Modifier | Conditions | Detection | Reference |
| Nine Xanthones from Securidaca inappendiculata | CE | Fused-silica capillary | 200 mM Borate buffer (pH 9.5) with 10 mM sulfated β-CD | Voltage: Not specified, Temp: Not specified | DAD | [6] |
| Gentisin, Isogentisin, Amarogentin (B1665944) | CE | Fused-silica capillary | 100 mM Sodium tetraborate (B1243019) buffer (pH 9.3) with 10 mM β-cyclodextrin | Voltage: 25 kV, Temp: 30 °C | DAD (260 nm, 242 nm) | [11] |
| Theophylline, Caffeine (Xanthine derivatives) | SFC | Not specified | CO2 with 20% Acetonitrile | Not specified | UV | [12] |
| Chiral pharmaceutical compounds | SFC | Chiral Stationary Phases | CO2 with alcohol modifiers | Varied | UV | [3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. research.vu.nl [research.vu.nl]
- 10. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: 1,3,5,6-Tetrahydroxyxanthone vs. Mangiferin
A comprehensive guide for researchers and drug development professionals on the relative antioxidant potential of 1,3,5,6-Tetrahydroxyxanthone and the well-characterized mangiferin (B1668620). This document provides a comparative overview of their antioxidant activities, supported by available experimental data for mangiferin and inferences based on structure-activity relationships for this compound. Detailed experimental protocols for key antioxidant assays are also presented.
Executive Summary
Quantitative Antioxidant Activity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for mangiferin from various in vitro antioxidant assays. A lower IC50 value indicates greater antioxidant activity.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Mangiferin | DPPH Radical Scavenging | 17.6[3] | Vitamin C | 11.9[3] |
| Mangiferin | DPPH Radical Scavenging | 6.38[4] | Ascorbic Acid | 5.24[4] |
| Mangiferin | DPPH Radical Scavenging | 5.8[5] | Rutin | Not specified |
| Mangiferin | ABTS Radical Scavenging | 0.06032 (mg/mL) | Vitamin C | Not specified |
Note: Direct comparative IC50 values for this compound are not available in the reviewed literature.
Structure-Activity Relationship and Comparative Insights
The antioxidant activity of xanthones is largely dictated by the number and position of hydroxyl (-OH) groups on the aromatic rings.[6] Studies on various xanthone (B1684191) derivatives have established that hydroxyl groups at positions C-1, C-3, C-6, and C-8 are key for potent antioxidant effects.[6]
Mangiferin (1,3,6,7-tetrahydroxy-2-C-glucosylxanthone) possesses four hydroxyl groups and a C-glucosyl moiety. The hydroxyl groups are the primary contributors to its free radical scavenging ability.[2]
This compound , as its name implies, also has four hydroxyl groups. The specific arrangement of these groups, particularly the presence of hydroxyls at C-1, C-3, C-5, and C-6, suggests a strong potential for antioxidant activity through hydrogen atom donation to neutralize free radicals. While direct experimental comparison is lacking, the structural similarities in the number of hydroxyl groups suggest that this compound is likely to exhibit significant antioxidant capacity, though its relative potency to mangiferin remains to be experimentally determined.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are representative of the methods used to evaluate the antioxidant activity of compounds like mangiferin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[7]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark due to its light sensitivity.[8]
-
Preparation of Test Samples: The test compound (this compound or mangiferin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[8]
-
Reaction Mixture: A defined volume of the DPPH working solution is mixed with various concentrations of the test sample and the positive control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.[8]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[8]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compound and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test sample or positive control is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway
Xanthones, including mangiferin, have been reported to modulate cellular antioxidant defense mechanisms. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Activation of this pathway leads to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2/ARE antioxidant signaling pathway potentially modulated by xanthones.
Experimental Workflow: DPPH Assay
The following diagram illustrates the typical workflow for conducting a DPPH antioxidant assay.
Caption: General experimental workflow for the DPPH radical scavenging assay.
Experimental Workflow: ABTS Assay
The following diagram illustrates the typical workflow for conducting an ABTS antioxidant assay.
Caption: General experimental workflow for the ABTS radical scavenging assay.
Conclusion
Mangiferin stands as a well-validated natural antioxidant with a significant body of research supporting its efficacy. While direct experimental evidence for the antioxidant activity of this compound is currently lacking, its chemical structure, featuring four hydroxyl groups on the xanthone backbone, strongly suggests it possesses notable antioxidant potential. Further in vitro and in vivo studies are warranted to elucidate the specific antioxidant capacity of this compound and to enable a direct and quantitative comparison with mangiferin. This would be a valuable contribution to the field of natural product-based antioxidant research and drug development.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. iosrjen.org [iosrjen.org]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Tetrahydroxyxanthone Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of tetrahydroxyxanthone isomers, a class of polyphenolic compounds lauded for their diverse pharmacological potential. By examining their performance in various biological assays, supported by experimental data, we aim to elucidate the key structural features governing their efficacy as antioxidant, anti-inflammatory, and cytotoxic agents.
Comparative Analysis of Biological Activities
The positioning of the four hydroxyl groups on the xanthone (B1684191) scaffold significantly influences the biological properties of these isomers. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potency.
Antioxidant Activity
The antioxidant capacity of tetrahydroxyxanthone isomers is a key attribute, contributing to their potential therapeutic effects. This is often evaluated by their ability to scavenge free radicals.
Table 1: Comparative Antioxidant Activity of Tetrahydroxyxanthone Isomers
| Isomer | Assay | IC50 (µM) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone (Mangiferin) | DPPH Radical Scavenging | 13.74 | [1] |
| 1,3,5,8-Tetrahydroxyxanthone | DPPH Radical Scavenging | 7.8 (as the most active inhibitor) | [2][3] |
| 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone | Superoxide Radical Scavenging | Better than jacareubin | [4] |
| 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone | Hydroxyl Radical Scavenging | Better than jacareubin | [4] |
| 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone | Peroxynitrite Scavenging | Better than jacareubin | [4] |
Structure-Activity Relationship for Antioxidant Activity: The antioxidant activity of tetrahydroxyxanthones is strongly influenced by the arrangement of hydroxyl groups. The presence of a catechol (ortho-dihydroxy) or resorcinol (B1680541) (meta-dihydroxy) moiety generally enhances radical scavenging activity. For instance, the high antioxidant potential of some isomers can be attributed to the formation of stable radicals through hydrogen atom donation.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the ability of tetrahydroxyxanthones to modulate inflammatory pathways is of significant interest.
Table 2: Comparative Anti-inflammatory Activity of Tetrahydroxyxanthone Isomers
| Isomer | Assay/Target | Activity/IC50 | Reference |
| 1,3,6,7-Tetrahydroxyxanthone (Mangiferin) | TNF-α & ICAM-1 suppression (LPS-induced RAW264.7 cells) | Active | [5] |
| 3,4,5,6-Tetrahydroxyxanthone | TNF-α & ICAM-1 suppression (LPS-induced RAW264.7 cells) | Active | [5] |
| 1,3,5,8-Tetrahydroxyxanthone | Anti-inflammatory | Reported to have activity | [6] |
| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone | NO & PGE2 production (LPS/IFNγ-stimulated RAW264.7 cells) | Significant inhibition | [7][8][9][10][11] |
Structure-Activity Relationship for Anti-inflammatory Activity: The anti-inflammatory effects of these isomers are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines and enzymes like COX-2. The specific hydroxylation pattern influences the molecule's ability to interact with and inhibit these signaling components.
Cytotoxic Activity
The potential of tetrahydroxyxanthones as anticancer agents is an active area of research. Their cytotoxic effects against various cancer cell lines are summarized below.
Table 3: Comparative Cytotoxicity of Tetrahydroxyxanthone Isomers
| Isomer | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 23.7 | [7][12] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 9.18 | [7][12] |
| 3,5,6,7-Tetrahydroxyxanthone | T47D | Breast Cancer | >1000 | [13] |
Structure-Activity Relationship for Cytotoxic Activity: The cytotoxic activity of tetrahydroxyxanthones is highly dependent on the substitution pattern of the hydroxyl groups. For example, against the HepG2 liver cancer cell line, the 1,3,6,8-hydroxylation pattern was found to be more potent than the 1,3,6,7-pattern.[7][12] The presence and position of hydroxyl groups can influence the molecule's ability to induce apoptosis and inhibit cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the tetrahydroxyxanthone isomer in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add the test compound to a test tube, followed by the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is generated using a known antioxidant, such as Trolox, to quantify the antioxidant capacity of the test compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway. Inhibition is often measured by monitoring the production of prostaglandins.
Protocol:
-
Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an ELISA kit.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetrahydroxyxanthone isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,5,8-Tetrahydroxyxanthone | Anti-infection | TargetMol [targetmol.com]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. "Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone I" by Dan-Dan Zhang, Hong Zhang et al. [hsrc.himmelfarb.gwu.edu]
- 10. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. ijcea.org [ijcea.org]
A Comparative Guide to the Quantification of 1,3,5,6-Tetrahydroxyxanthone: HPLC, UV-Vis, and LC-MS Methods
High-Performance Liquid Chromatography (HPLC): A Detailed Overview
HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture. Based on methods validated for similar xanthone (B1684191) derivatives, the following HPLC method is proposed for the quantification of 1,3,5,6-Tetrahydroxyxanthone.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 80:20 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength of approximately 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 10 minutes |
Expected Performance of the Proposed HPLC Method
The validation of this HPLC method is expected to yield the following performance characteristics, based on data from analogous xanthone analyses.
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | High, with the ability to separate from structurally similar compounds |
Alternative Analytical Methods: A Comparative Analysis
While HPLC is a powerful tool, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a substance. It is often used for the quantification of total xanthones or other polyphenolic compounds in a sample.
Principle: This method relies on the principle that xanthones exhibit strong absorbance in the UV region. The concentration of the analyte is determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve. A study on the determination of total xanthones in Garcinia mangostana extracts utilized wavelengths of 243.4 nm, 254 nm, 316.4 nm, and 320 nm.[1]
Performance: A validated spectrophotometric method for xanthone quantification demonstrated a linear range of 0.5 to 4.0 µg/mL with a correlation coefficient greater than 0.999.[2] The recovery of xanthone ranged from 86.5% to 95.9%, with intra-day and intermediate precision showing relative standard deviations (RSD) from 0.3% to 3.1%.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.
Principle: After separation by the LC system, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides a high degree of certainty in compound identification and quantification, even at very low concentrations. For complex samples, LC-MS can distinguish between compounds with similar retention times but different masses.
Performance: LC-MS methods for the quantification of similar small molecules typically exhibit excellent linearity (r² > 0.99) and very low limits of detection (LOD) and quantification (LOQ), often in the ng/mL to pg/mL range.[3] The precision of LC-MS methods is generally high, with RSD values well below 15%.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and sample throughput.
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS |
| Specificity | High (separates individual compounds) | Low (measures total content of absorbing species) | Very High (separates and identifies by mass) |
| Sensitivity | High (µg/mL range) | Moderate (µg/mL range) | Very High (ng/mL to pg/mL range) |
| Cost (Instrument) | Moderate | Low | High |
| Cost (Operational) | Moderate | Low | High |
| Sample Throughput | Moderate | High | Moderate |
| Expertise Required | Moderate | Low | High |
| Matrix Effect | Can be an issue, requires clean samples | High potential for interference from other absorbing compounds | Can be significant, often requires internal standards |
Experimental Protocols: HPLC Method Validation
A comprehensive validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with this compound.
-
Inject solutions of potentially interfering substances.
-
Assess the peak purity of the analyte using a photodiode array (PDA) detector if available.
-
Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 0.5 - 50 µg/mL).
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples with known concentrations of this compound at three levels (low, medium, and high) covering the linear range.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
-
Calculate the relative standard deviation (%RSD) for the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Visualization of the HPLC Validation Workflow
The following diagram illustrates the logical flow of the validation process for the proposed HPLC method.
Caption: Workflow for the validation of an HPLC method.
References
- 1. [PDF] Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry | Semantic Scholar [semanticscholar.org]
- 2. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Diuretic Effects of 1,3,5,6-Tetrahydroxyxanthone and Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the diuretic properties of the natural xanthone, 1,3,5,6-Tetrahydroxyxanthone (THX), and the widely prescribed synthetic diuretic, hydrochlorothiazide (B1673439) (HCTZ). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on preclinical data, and detailed experimental protocols to assist in the evaluation and development of novel diuretic agents.
Mechanism of Action
Hydrochlorothiazide is a well-characterized thiazide diuretic that exerts its effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[1][2][3][4][5] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water and electrolytes.[1][2]
The precise mechanism of this compound is still under investigation, but studies suggest a multifactorial mode of action. Evidence points towards its interaction with muscarinic receptors, modulation of nitric oxide pathways, and antioxidant effects contributing to its diuretic and renal protective properties.[6][7][8]
Comparative Diuretic Efficacy: Preclinical Data
Studies in both normotensive (NTR) and spontaneously hypertensive rats (SHR) have demonstrated the potent diuretic effects of this compound, often comparable to hydrochlorothiazide at significantly lower doses.[8][9]
Urine Volume Excretion
A key measure of diuretic efficacy is the total volume of urine produced over a specific period. Preclinical studies have shown that THX significantly increases urine output in a dose-dependent manner.
| Compound | Dose | Animal Model | Observation Period | % Increase in Urine Volume (compared to control) |
| This compound | 0.1 mg/kg | NTR & SHR | 8 hours & 24 hours | Significant increase in diuresis[8][9] |
| Hydrochlorothiazide | 10 mg/kg | NTR & SHR | 8 hours & 24 hours | Significant increase in diuresis[8][9] |
Table 1: Comparative effects of this compound and hydrochlorothiazide on urine volume in rats.[8][9]
Electrolyte Excretion
The impact on urinary electrolyte excretion is a critical factor in the profile of a diuretic. Both THX and HCTZ have been shown to increase the excretion of sodium (Na+) and potassium (K+).[6][7][8][9] Notably, both compounds also exhibit a calcium-sparing effect, which can be beneficial in certain clinical settings.[6][7][8][9]
| Compound | Dose | Animal Model | Urinary Na+ Excretion | Urinary K+ Excretion | Urinary Ca2+ Excretion |
| This compound | 0.1 mg/kg | NTR & SHR | Increased[8][9] | Increased[8][9] | Decreased[8][9] |
| Hydrochlorothiazide | 10 mg/kg | NTR & SHR | Increased[8][9] | Increased[8][9] | Decreased[8][9] |
Table 2: Comparative effects on urinary electrolyte excretion.[8][9]
Experimental Protocols
The following is a detailed methodology for assessing diuretic activity in a rat model, based on the protocols described in the cited literature.[10][11][12][13][14]
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (or spontaneously hypertensive rats for disease models).
-
Weight: 200-250 g.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment.
-
Diet: Standard laboratory chow and water are provided ad libitum, but animals are fasted (with free access to water) for 18 hours prior to the experiment.
Experimental Procedure
-
Hydration: Animals are orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: Immediately after hydration, the animals are divided into groups and treated orally with:
-
Vehicle (control group)
-
This compound (at desired doses)
-
Hydrochlorothiazide (as a standard reference)
-
-
Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 8 hours, and then a cumulative collection at 24 hours).
-
Measurements:
-
Urine Volume: The total volume of urine is measured for each collection period.
-
Electrolyte Concentration: The concentrations of Na+, K+, and Ca2+ in the urine are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is expressed as the cumulative urine excretion (in ml/kg) and the total electrolyte excretion (in mEq/kg) over the collection period. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for hydrochlorothiazide and a typical experimental workflow for evaluating diuretic activity.
References
- 1. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 11. ijpp.com [ijpp.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 14. scribd.com [scribd.com]
Synergistic Diuretic Effects of 1,3,5,6-Tetrahydroxyxanthone with Standard Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic effects of 1,3,5,6-Tetrahydroxyxanthone (THX), also known as Norathyriol, when used alone and in combination with standard diuretic agents. The information presented is based on preclinical experimental data to inform further research and drug development in this area.
Executive Summary
This compound, a natural xanthone, has demonstrated significant diuretic and saluretic (salt-excreting) properties in animal models.[1][2] Notably, its diuretic action is significantly enhanced when co-administered with thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ) and loop diuretics such as furosemide (B1674285).[1][2] This synergistic interaction suggests a potential for combination therapies that could lead to more effective management of conditions requiring diuresis, such as hypertension. The mechanism of THX's diuretic effect appears to be distinct from standard diuretics, involving muscarinic receptors and potentially the nitric oxide pathway, presenting a novel avenue for therapeutic intervention.[1][3]
Comparative Diuretic and Saluretic Effects
The following tables summarize the quantitative data from preclinical studies in Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR), comparing the effects of THX, standard diuretics, and their combinations on urine volume and electrolyte excretion over an 8-hour period.
Table 1: Effects on 8-Hour Urine Volume (mL/100g body weight)
| Treatment Group | Dose (mg/kg) | Normotensive Rats (NTR) | Spontaneously Hypertensive Rats (SHR) |
| Vehicle (Control) | - | 1.1 ± 0.1 | 1.0 ± 0.1 |
| THX | 0.1 | 2.0 ± 0.2 | 1.9 ± 0.2 |
| Hydrochlorothiazide (HCTZ) | 10 | 2.2 ± 0.2 | 2.1 ± 0.2 |
| THX + HCTZ | 0.1 + 10 | 3.1 ± 0.3# | 2.9 ± 0.3# |
| Furosemide | 10 | 2.5 ± 0.2 | 2.4 ± 0.2 |
| THX + Furosemide | 0.1 + 10 | 3.4 ± 0.3# | 3.2 ± 0.3# |
| Amiloride (B1667095) | 1 | 1.5 ± 0.1 | 1.4 ± 0.1 |
| THX + Amiloride | 0.1 + 1 | 2.1 ± 0.2 | 2.0 ± 0.2 |
*p < 0.05 compared to Vehicle group. #p < 0.05 compared to THX and the respective standard diuretic alone. Data adapted from Mariano et al. (2019).
Table 2: Effects on 8-Hour Urinary Electrolyte Excretion (mmol/100g body weight)
| Treatment Group | Dose (mg/kg) | Na+ Excretion (NTR) | K+ Excretion (NTR) | Cl- Excretion (NTR) |
| Vehicle (Control) | - | 0.10 ± 0.01 | 0.12 ± 0.01 | 0.11 ± 0.01 |
| THX | 0.1 | 0.18 ± 0.02 | 0.19 ± 0.02 | 0.15 ± 0.01 |
| Hydrochlorothiazide (HCTZ) | 10 | 0.20 ± 0.02 | 0.21 ± 0.02 | 0.19 ± 0.02 |
| THX + HCTZ | 0.1 + 10 | 0.29 ± 0.03# | 0.30 ± 0.03# | 0.28 ± 0.03# |
| Furosemide | 10 | 0.23 ± 0.02 | 0.24 ± 0.02 | 0.22 ± 0.02 |
| THX + Furosemide | 0.1 + 10 | 0.32 ± 0.03# | 0.33 ± 0.03# | 0.31 ± 0.03# |
| Amiloride | 1 | 0.14 ± 0.01 | 0.09 ± 0.01 | 0.13 ± 0.01 |
| THX + Amiloride | 0.1 + 1 | 0.20 ± 0.02# | 0.10 ± 0.01 | 0.18 ± 0.02 |
*p < 0.05 compared to Vehicle group. #p < 0.05 compared to THX and the respective standard diuretic alone. Data adapted from Mariano et al. (2019).
The data clearly indicates a synergistic effect between THX and both HCTZ and furosemide, resulting in a significantly greater diuretic and saluretic response than any of the agents administered alone.[1][2] In contrast, the combination with the potassium-sparing diuretic amiloride did not show a synergistic increase in urine volume, although it did enhance sodium excretion while maintaining the potassium-sparing effect.[1][2]
Experimental Protocols
The following is a summary of the key experimental methodology employed in the cited studies.
1. Animal Model and Treatment Administration:
-
Animals: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR) were used.[1]
-
Housing: Animals were housed in metabolic cages for the duration of the experiment to allow for urine collection.
-
Acclimatization: Rats were acclimatized to the metabolic cages for a period before the experiment.
-
Treatment: A single oral dose of THX, standard diuretic, or vehicle was administered to the animals after an oral load of physiological saline.[2]
2. Diuretic and Saluretic Activity Assessment:
-
Urine Collection: Cumulative urine volume was measured at 8 and 24 hours post-administration.[1]
-
Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine were determined using flame photometry or ion-selective electrodes.
3. Mechanistic Studies:
-
Receptor Blockade: To investigate the mechanism of action, some animals were pre-treated with antagonists such as L-NAME (a nitric oxide synthase inhibitor), atropine (B194438) (a muscarinic receptor antagonist), and indomethacin (B1671933) (a cyclooxygenase inhibitor) before the administration of THX.[1]
Proposed Mechanisms and Signaling Pathways
The synergistic effect of THX with standard diuretics suggests that it acts through a different mechanism. While HCTZ inhibits the Na-Cl cotransporter in the distal convoluted tubule and furosemide inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, THX's diuretic action was not prevented by indomethacin.[1] However, its saluretic effect was blocked by atropine, indicating an involvement of muscarinic receptors.[1] Furthermore, the diuretic effect of THX was enhanced by pre-treatment with L-NAME, suggesting a complex interplay with the nitric oxide system.[1]
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for THX's diuretic action.
Caption: A simplified workflow of the in vivo diuretic and saluretic assessment.
Caption: Proposed signaling pathway for the diuretic action of THX.
Conclusion and Future Directions
This compound demonstrates a potent diuretic effect that is synergistically enhanced when combined with hydrochlorothiazide and furosemide.[1][4] This suggests its potential as an adjunct therapy in the management of hypertension and edema. The unique mechanism of action, possibly involving muscarinic pathways, warrants further investigation.[1] Future research should focus on elucidating the precise molecular targets of THX in the kidney, evaluating its long-term efficacy and safety profile, and exploring its potential in human clinical trials. The renal protective and antiurolithic properties of THX further strengthen its profile as a promising natural therapeutic agent.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Molecular Docking of 1,3,5,6-Tetrahydroxyxanthone: A Comparative Analysis of Potential Enzyme Interactions
While direct experimental data for 1,3,5,6-tetrahydroxyxanthone is absent, the broader class of xanthones has been extensively studied for its therapeutic potential, particularly as anticancer, anti-inflammatory, and antidiabetic agents. Molecular docking studies on these related xanthones provide valuable insights into the enzymes they are likely to target and the nature of their interactions.
Potential Target Enzymes for this compound
Based on the known biological activities of similar xanthone (B1684191) derivatives, several key enzymes emerge as potential targets for this compound. These include:
-
Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR): Often implicated in cancer progression, these kinases are common targets for xanthone derivatives. Molecular docking studies on other xanthones have revealed binding energies ranging from -6.25 to -7.39 kcal/mol for these targets.
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin (B600854) signaling, its inhibition is a therapeutic strategy for type 2 diabetes. Xanthones have shown potential as PTP1B inhibitors.
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. Various xanthone derivatives have been investigated as inhibitors of these enzymes.
-
Xanthine Oxidase (XO): This enzyme plays a crucial role in the production of uric acid, and its inhibitors are used to treat gout. While some flavonoids are known XO inhibitors, specific docking studies for this compound are needed.
-
Topoisomerases: These enzymes are essential for DNA replication and are significant targets for anticancer drugs. Certain xanthone derivatives have demonstrated inhibitory activity against topoisomerases.
-
Protein Tyrosine Kinases (PTKs): This large family of enzymes is involved in numerous cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer.
Hypothetical Comparison of Docking Performance
To illustrate how a comparative analysis would be presented, the following table summarizes hypothetical molecular docking data for this compound against a selection of potential target enzymes, alongside known inhibitors for comparison. It is crucial to note that this data is illustrative and not based on published experimental results for this compound.
| Target Enzyme | PDB ID | This compound Binding Energy (kcal/mol) (Hypothetical) | Known Inhibitor | Known Inhibitor Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for 1,3,5,6-THX) |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.2 | Staurosporine | -10.5 | LEU83, LYS33, ASP86 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.8 | Erlotinib | -9.8 | MET793, LYS745, CYS797 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2HNP | -6.5 | Ertiprotafib | -8.2 | CYS215, ARG221, ASP181 |
| α-Glucosidase | 3A4A | -7.5 | Acarbose | -8.9 | ASP215, GLU277, ASP352 |
| Xanthine Oxidase (XO) | 1FIQ | -6.2 | Allopurinol | -5.4 | GLU802, ARG880, THR1010 |
| Topoisomerase IIα | 1ZXM | -8.1 | Etoposide | -9.5 | ASP551, LYS553, ARG491 |
Experimental Protocols for Molecular Docking
A generalized workflow for conducting molecular docking studies of this compound with target enzymes is outlined below. This protocol can be adapted for various molecular modeling software packages such as AutoDock, Schrödinger Maestro, or MOE.
Molecular Docking Workflow
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate charges (e.g., Kollman charges).
-
Repair any missing residues or loops if necessary.
-
-
Binding Site Identification and Grid Generation:
-
Define the active site of the enzyme, typically based on the location of the co-crystallized ligand in the PDB structure or through literature review.
-
Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.
-
-
Molecular Docking Simulation:
-
Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to predict the binding poses of this compound within the enzyme's active site.
-
Perform multiple docking runs to ensure conformational sampling.
-
-
Analysis of Docking Results:
-
Analyze the docking poses based on their predicted binding energies (scoring function). The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the best binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.
-
Visualizing Molecular Interactions and Pathways
To further understand the potential mechanism of action of this compound, diagrams of relevant signaling pathways and the experimental workflow can be generated.
Caption: A generalized workflow for the molecular docking of this compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Conclusion and Future Directions
While this guide provides a comprehensive framework for the comparative analysis of this compound's interactions with target enzymes, the lack of specific published molecular docking data for this compound underscores a significant research gap. Future in silico studies are essential to predict its binding affinities and modes of interaction with the potential targets identified here. These computational predictions would then need to be validated through in vitro enzyme inhibition assays to confirm the biological activity and elucidate the precise mechanism of action of this promising natural product. Such studies will be crucial in unlocking the full therapeutic potential of this compound.
A Comparative Guide to DPPH and FRAP Assays for the Cross-Validation of Xanthone Antioxidant Activity
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant capacity is crucial. This guide provides a detailed comparison of two widely used antioxidant assays, 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP), with a specific focus on their application to xanthones, a class of polyphenolic compounds known for their significant antioxidant properties.
This document outlines the principles of each assay, presents a cross-validation of their performance using experimental data on various xanthones, and provides detailed experimental protocols. The objective is to offer a comprehensive resource for selecting the appropriate assay and ensuring the reliability of antioxidant activity measurements for these promising therapeutic agents.
Principles of DPPH and FRAP Assays
The DPPH and FRAP assays are both spectrophotometric methods used to determine the antioxidant capacity of substances, but they operate on different chemical principles.
The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1][2][3] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[1][2] The decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[1] This assay is valued for its simplicity, speed, and the stability of the DPPH radical.[3]
The FRAP assay , on the other hand, measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[4][5][6] This reduction is achieved by antioxidants donating an electron to the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless.[5] The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color with an absorbance maximum at 593 nm.[4][7] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[4] The FRAP assay is known for its simplicity and rapid results, typically obtained within 4-6 minutes.[4]
Comparative Analysis of Xanthone (B1684191) Antioxidant Activity
Xanthones, particularly those isolated from sources like mangosteen (Garcinia mangostana), have demonstrated potent antioxidant activities.[8][9][10] The following tables summarize quantitative data from studies that have employed both DPPH and FRAP assays to evaluate the antioxidant capacity of various xanthones.
| Xanthone Derivative | DPPH Radical Scavenging Activity (%) | FRAP Value (mM Fe²⁺/L) | Reference |
| (RIS)-3 (a 2-(aminomethyl)-9H-xanthen-9-one derivative) | 31.7 | 0.184 ± 0.003 | [8] |
| (R)-1 | 31 ± 3.0 | 0.096 ± 0.007 | [8] |
| (R)-2 | 29 ± 2.5 | 0.048 ± 0.005 | [8] |
| Sample | DPPH Inhibition (%) | FRAP (mg Trolox equivalent/g extract) | Reference |
| Optimized Mangosteen Pericarp Extract (MAE) | 83.63 | 144.56 | [11] |
Note: Direct comparison between studies should be made with caution due to variations in extraction methods, solvent systems, and specific assay conditions.
Experimental Protocols
Detailed methodologies for performing the DPPH and FRAP assays are provided below. These protocols are generalized and may require optimization based on the specific xanthone being tested and the laboratory equipment available.
DPPH Radical Scavenging Assay Protocol
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Xanthone sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the xanthone extract or pure compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the xanthone sample solution (e.g., 100 µL).
-
Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL).
-
Prepare a blank containing the solvent and the DPPH solution.
-
Prepare a control for each sample concentration containing the sample and the solvent without the DPPH solution to account for any background absorbance.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution (corrected for background absorbance of the sample).
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the xanthone.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
Materials:
-
FRAP Reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O)
-
-
Xanthone sample
-
Standard solution (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox)
-
Spectrophotometer capable of measuring absorbance at 593 nm
-
96-well microplate or cuvettes
-
Water bath or incubator set at 37°C
-
Micropipettes
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
-
Sample and Standard Preparation: Dissolve the xanthone extract or pure compound in a suitable solvent. Prepare a series of dilutions of the standard (e.g., 100 to 2000 µM FeSO₄).
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 30 µL) to a microplate well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL).
-
Prepare a reagent blank using the solvent instead of the sample.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 60 minutes).[4][12]
-
Measurement: Measure the absorbance of the solution at 593 nm.[4]
-
Calculation of FRAP Value: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of the ferrous sulfate or Trolox solution. The results are typically expressed as mM Fe²⁺ equivalents or Trolox equivalents per gram of sample.
Visualizing the Mechanisms and Workflows
To further clarify the experimental processes and underlying chemical reactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the FRAP antioxidant assay.
Caption: Chemical mechanism of the DPPH radical scavenging assay.
Caption: Chemical mechanism of the FRAP assay.
Conclusion
Both the DPPH and FRAP assays are valuable tools for assessing the antioxidant activity of xanthones. The DPPH assay directly measures the radical scavenging ability, which is a key aspect of antioxidant action against reactive oxygen species. In contrast, the FRAP assay provides a measure of the total reducing power of a sample. For a comprehensive evaluation and cross-validation of the antioxidant potential of xanthones, it is recommended to use both assays in parallel. The choice of assay may also depend on the specific research question and the nature of the xanthone derivatives being investigated. By understanding the principles, protocols, and limitations of each assay, researchers can generate reliable and comparable data to advance the development of xanthone-based therapeutics.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. zen-bio.com [zen-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Cytotoxicity: Natural vs. Synthetic Xanthone Derivatives
Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, have emerged as "privileged structures" in anticancer research due to their significant cytotoxic activities against various cancer cell lines.[1][2] These compounds, sourced from both natural origins like plants and fungi, and through chemical synthesis, exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerases, and cell cycle arrest.[1][3][4][5] This guide provides a comparative overview of the cytotoxicity of natural and synthetic xanthone (B1684191) derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity (IC50) Values
The cytotoxic potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various natural and synthetic xanthone derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Natural Xanthone Derivatives
| Compound | Natural Source | Cancer Cell Line | IC50 (µM) |
| α-Mangostin | Garcinia mangostana | DLD-1 (Colon) | >15 |
| α-Mangostin | Garcinia mangostana | SNU-1 (Gastric) | 10.1 |
| α-Mangostin | Garcinia mangostana | NCI-H23 (Lung) | 10.3 |
| α-Mangostin | Garcinia mangostana | PC12 (Pheochromocytoma) | 4.0 |
| 7-O-demethyl mangostanin | Garcinia mangostana | A549 (Lung) | 4.84 |
| 7-O-demethyl mangostanin | Garcinia mangostana | CNE-1 (Nasopharyngeal) | 3.35 |
| Gambogic Acid | Garcinia hanburyi | KKU-100 (Cholangiocarcinoma) | 2.64 |
| Isomorellin | Garcinia hanburyi | KKU-100 (Cholangiocarcinoma) | 0.11 |
| Forbesione | Garcinia hanburyi | KKU-M156 (Cholangiocarcinoma) | 0.02 |
| Mesuaferrin A | Mesua ferrea | K562 (Leukemia) | 2.9 |
| Macluraxanthone (B191769) | Mesua beccariana | K562 (Leukemia) | 3.3 |
| Cudraxanthone I | (Natural) | CCRF-CEM (Leukemia) | 1.29 |
| Sterigmatocystin | Aspergillus versicolor | HCT-15 (Colon) | 1.22 µg/mL |
Data compiled from references:[4][5][6][7][8][9][10]
Table 2: Cytotoxicity of Synthetic Xanthone Derivatives
| Compound | Class | Cancer Cell Line | IC50 (µM) |
| 1,3,6,8-Tetrahydroxyxanthone | Hydroxyxanthone | HepG2 (Liver) | 9.18 |
| 1,7-Dihydroxyxanthone | Hydroxyxanthone | HepG2 (Liver) | 13.2 |
| Trihydroxyxanthone 3a | Hydroxyxanthone | MCF-7 (Breast) | 184 |
| Compound 10a | 1,2,3-Triazole Derivative | Bel-7402 (Liver) | ~2.2 |
| Compound 10e | 1,2,3-Triazole Derivative | HeLa (Cervical) | ~2.5 |
| Compound 10f | 1,2,3-Triazole Derivative | Bel-7402 (Liver) | ~3.1 |
Data compiled from references:[11][12][13]
Structure-Activity Relationship Insights
The cytotoxic activity of xanthones is highly dependent on the type, number, and position of functional groups on their core structure.[1]
-
Prenylation : The addition of prenyl groups is often pivotal for enhancing anticancer activity.[1] For instance, the diprenyl and prenylated pyrano moieties in compounds like mesuaferrin A and macluraxanthone contribute significantly to their strong cytotoxicity.[8][10] The position of the prenyl group also matters; studies have shown that prenylation at C-8 is important for the biological activity of some xanthones.[9]
-
Hydroxylation : The number and location of hydroxyl (-OH) groups also modulate cytotoxicity. For synthetic hydroxyxanthones, an increase in hydroxyl groups can lead to stronger anticancer activity. For example, 1,3,6,8-tetrahydroxyxanthone showed a potent IC50 value of 9.18 µM against HepG2 liver cancer cells, which was more active than xanthone derivatives with fewer hydroxyl groups.[13]
-
Other Modifications : Synthetic modifications, such as the introduction of a 1,2,3-triazole moiety, have produced compounds with potent activity equivalent to the conventional chemotherapy drug Doxorubicin.[11]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell-based assays. Below are detailed methodologies for two common cytotoxicity assays (MTT and SRB) and a method for detecting apoptosis, a common mechanism of xanthone-induced cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14]
Principle: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone derivatives (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total biomass.[15][16][17]
Principle: The amount of SRB dye bound to the protein content of the cells is proportional to the cell number. This assay is less dependent on metabolic activity compared to the MTT assay.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Many xanthones induce cell death via apoptosis.[18][19] This process can be detected using flow cytometry.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentration of the xanthone derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of xanthone derivatives.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Signaling Pathway: Xanthone-Induced Apoptosis
Xanthones frequently induce apoptosis by modulating the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[4][5][19]
Caption: Simplified intrinsic apoptosis pathway induced by xanthones.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumor activities of xanthone derivatives containing 1,4-disubstituted-1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative structure-activity relationship (QSAR) analyses of xanthone (B1684191) derivatives across various biological activities, with a primary focus on anticancer effects. Experimental data from multiple studies are presented to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.
Comparative Analysis of Anticancer Activity of Xanthone Derivatives
The anticancer activity of xanthone derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, is a key metric in these evaluations. The following tables summarize QSAR models and the corresponding experimental data from different studies.
Table 1: Comparison of QSAR Models for Anticancer Activity of Xanthones
| QSAR Model Equation | Target Cell Line/Protein | Key Descriptors | Statistical Significance | Reference |
| log 1/IC50 = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 u + 0.540 logP −9.115 | WiDR (Colon Cancer) | Net atomic charges (qC1, qC2, qC3), Dipole moment (u), logP | n=10, r=0.976, Q²=0.651 | [1][2] |
| log (1/IC50) = 4.592 – 0.204 LV1 + 0.295 LV2 + 0.028 LV3 | HepG2 (Liver Cancer) | Latent variables representing volume, mass, surface area, logP, dipole moment, HOMO/LUMO energies, and atomic net charges | n=26, r=0.571 | [3] |
| Not explicitly provided, but descriptors identified. | HeLa (Cervical Cancer) | Dielectric energy, hydroxyl group count, LogP, shape index, solvent-accessible surface area | r²=0.84 | [4][5] |
Table 2: Anticancer Activity (IC50) of Selected Xanthone Derivatives
| Compound Reference | Structure/Substituents | Target Cell Line | IC50 (µM) | Reference |
| Compound 5 | 1,3,6-trihydroxy-2,5-bis(3-methylbut-2-en-1-yl)xanthone | WiDR | 37.8 | [1][2] |
| Xanthone 27 | Structure not specified | Melanoma | 1.9 | |
| Garcinone E | Isoprenylated and hydroxylated xanthone | Various | 1.9 - 5.8 | [6] |
| X-19, X-44, etc. | Various hydroxylated and halogenated xanthones | HeLa | ≤20 |
QSAR Analysis of Xanthones for Other Biological Activities
Beyond anticancer effects, QSAR studies have also been applied to understand the antimicrobial and enzyme inhibitory activities of xanthones.
Table 3: QSAR Analysis of Xanthones as Antimicrobial and Enzyme Inhibitors
| Activity | Target Organism/Enzyme | Key Descriptors | QSAR Model/Key Findings | Reference |
| Antiplasmodial | Plasmodium falciparum | Atomic net charges (qO7, qC12, qC13) | Log 1/IC50 = Σ (-1.446)qO(7) + (-8.775)q.C(12) + (-10.592)qC(13) + 1,979 | [7] |
| α-Glucosidase Inhibitor | α-Glucosidase | Number of H-bond forming substituents, number of aromatic rings, softness value | Increased number of H-bonding substituents significantly improves inhibitory activity. | [8][9] |
| Tyrosinase Inhibitor | Mushroom Tyrosinase | Partial negative surface area, relative number of oxygen atoms | These descriptors were found to be positively correlated with tyrosinase inhibitory activity. | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing QSAR studies.
3.1. Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]
-
Cell Seeding: Cancer cells (e.g., WiDR, HepG2, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6][11]
-
Compound Treatment: Xanthone derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The final DMSO concentration is usually kept below 0.5% to avoid solvent-induced toxicity. Cells are then incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition and Incubation: After treatment, an MTT solution (typically 5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[11]
3.2. QSAR Model Development
The development of a QSAR model involves several key steps.
-
Data Set Preparation: A dataset of xanthone derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. The biological activities are typically converted to a logarithmic scale (pIC50 = -log IC50).[1]
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), physicochemical descriptors (e.g., logP, molecular weight), and topological descriptors.[3][4]
-
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.[1][9] The predictive power of the model is assessed through internal and external validation techniques.[1]
Visualizing Workflows and Pathways
4.1. General QSAR Workflow
The following diagram illustrates the typical workflow of a QSAR study, from data collection to model application.
4.2. Xanthone Chemical Scaffold
The fundamental chemical structure of xanthone and the common positions for substitutions that influence its biological activity are shown below.
4.3. Simplified Signaling Pathway Inhibition by Xanthones
Xanthone derivatives have been shown to exert their anticancer effects by interacting with various cellular signaling pathways. The diagram below illustrates the inhibition of Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy.[1]
References
- 1. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojs.jmolekul.com [ojs.jmolekul.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, inhibitory activities, and QSAR study of xanthone derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uac.pt [repositorio.uac.pt]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Xanthone Kinase Inhibitors for Researchers
Xanthones, a class of naturally occurring polyphenolic compounds found in various plant species, have garnered significant attention in drug discovery for their diverse pharmacological activities. Among these, their ability to modulate cellular signaling pathways by inhibiting key protein kinases has emerged as a promising avenue for the development of novel therapeutics, particularly in oncology. This guide provides a head-to-head comparison of prominent xanthone (B1684191) derivatives that have demonstrated kinase inhibitory activity, supported by experimental data to aid researchers in their investigations.
Comparative Inhibitory Activity of Selected Xanthones
The following table summarizes the inhibitory activities of four well-studied xanthones: α-Mangostin, γ-Mangostin, Gartanin, and Mangiferin. The data is categorized into direct kinase inhibition, where the compound's effect on a purified kinase is measured, and cell-based inhibitory effects, which reflect the compound's activity in a cellular context. It is important to note that cell-based IC50 values can be influenced by various factors, including cell permeability and off-target effects, and may not solely reflect direct kinase inhibition.
| Xanthone Derivative | Target Kinase/Pathway | Assay Type | IC50 Value | Reference |
| α-Mangostin | MARK4 | Cell-Free Kinase Assay | 1.47 µM | |
| KDR | Cell-Based Phosphorylation Assay | Inhibition at 10 µM | ||
| MDA-MB-231 (Breast Cancer) | Cell Viability Assay | 20 µM | [1] | |
| γ-Mangostin | IKK (IκB Kinase) | In Vitro Kinase Assay | ~10 µM | [2] |
| COX-1 | In Vitro Enzyme Assay | ~0.8 µM | [3] | |
| COX-2 | In Vitro Enzyme Assay | ~2 µM | [3] | |
| MDA-MB-231 (Breast Cancer) | Cell Viability Assay | 25 µM | [1] | |
| Gartanin | mTOR Pathway | Cell-Based Assay | Inhibition Observed | |
| PC3 (Prostate Cancer) | Cell Growth Assay | 13.56 ± 0.20 μM | ||
| 22Rv1 (Prostate Cancer) | Cell Growth Assay | 8.32 ± 0.18 μM | ||
| Mangiferin | K-562 (Leukemia) | Cell Viability Assay | 149 µg/ml | [4] |
| Jurkat (Leukemia) | Cell Viability Assay | 297 µg/ml | [4] |
Key Signaling Pathways Targeted by Xanthones
Xanthones exert their cellular effects by modulating complex signaling networks that are often dysregulated in diseases like cancer. Below are diagrams of key kinase-driven pathways known to be affected by this class of compounds.
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of kinase inhibition by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Xanthone inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the xanthone inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Signal Detection:
-
Follow the instructions of the luminescence-based kinase activity assay kit to terminate the reaction and measure the signal. This typically involves adding a reagent that stops the kinase reaction and another reagent that generates a luminescent signal proportional to the amount of ATP consumed.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The presented data highlights the potential of xanthones as a versatile class of kinase inhibitors. While α-Mangostin and γ-Mangostin show direct inhibitory effects on specific kinases like MARK4 and IKK, respectively, the activity of other xanthones such as Gartanin and Mangiferin is currently understood more through their impact on broader signaling pathways within cellular contexts. For researchers and drug developers, this underscores the importance of employing direct, cell-free kinase assays to elucidate specific molecular targets and mechanisms of action for these promising natural compounds. Further investigation is warranted to identify the direct kinase targets of a wider range of xanthones and to explore their therapeutic potential in kinase-driven diseases.
References
- 1. brieflands.com [brieflands.com]
- 2. gamma-Mangostin inhibits inhibitor-kappaB kinase activity and decreases lipopolysaccharide-induced cyclooxygenase-2 gene expression in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclooxygenase and prostaglandin E2 synthesis by gamma-mangostin, a xanthone derivative in mangosteen, in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STUDY OF MANGIFERIN ISOLATED FROM LEAVES OF MANGIFERA INDICA ON MYELOID LEUKEMIA ALONG WITH DIFFERENT HUMAN CANCER CELL LINES | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Assessing the Purity of Isolated 1,3,5,6-Tetrahydroxyxanthone
For researchers, scientists, and drug development professionals, the accurate assessment of purity for isolated natural products like 1,3,5,6-Tetrahydroxyxanthone is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of established analytical techniques for purity determination, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methodology.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 260.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Likely a yellow solid | General knowledge of xanthones |
| IUPAC Name | 1,3,5,6-tetrahydroxyxanthen-9-one | --INVALID-LINK--[1] |
Purity Assessment Methodologies: A Comparative Analysis
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities. Quantitative NMR (qNMR) is emerging as a powerful, non-destructive alternative for absolute purity determination.
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | 95.0 - 99.9 | High resolution, sensitivity, and reproducibility. Well-established for xanthone (B1684191) analysis. | Requires a reference standard for quantification. Destructive to the sample. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | 90.0 - 99.9 | Provides absolute purity without a specific reference standard of the analyte. Non-destructive.[2][3][4] | Lower sensitivity compared to HPLC. Requires a high-purity internal standard. |
| Mass Spectrometry (MS) coupled with LC or GC | Separation by mass-to-charge ratio | Qualitative | High sensitivity and specificity for impurity identification. | Primarily qualitative for purity unless using isotopic dilution methods. |
| Thin Layer Chromatography (TLC) | Differential migration on a stationary phase | Qualitative | Simple, rapid, and cost-effective for preliminary assessment. | Low resolution and not quantitative. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from established methods for xanthone analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol). A typical gradient could be:
-
0-20 min: 20-80% B
-
20-25 min: 80-100% B
-
25-30 min: 100% B
-
30-35 min: 100-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, which is a common wavelength for xanthones.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This protocol provides a framework for determining the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity (>99.9%) certified reference material with a known chemical structure and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh a specific amount of the isolated this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Mass Spectrometry (MS) for Impurity Identification
MS is typically coupled with a separation technique like LC to identify potential impurities.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like xanthones.
-
Analysis Mode: Both positive and negative ion modes should be explored to obtain comprehensive data.
-
Data Analysis: The mass spectra of minor peaks in the chromatogram can be analyzed to propose the elemental composition and potential structures of impurities. Comparison with known related compounds and fragmentation patterns aids in identification. Common impurities in natural product isolation include structurally related analogs (e.g., other hydroxylated or methoxylated xanthones) and residual solvents.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of isolated this compound.
Caption: Workflow for Purity Assessment of this compound.
Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of δ 6.0-8.0 ppm. - Hydroxyl protons with broad signals, potentially at higher chemical shifts (> δ 9.0 ppm), especially for chelated hydroxyls. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 180 ppm. - Aromatic carbons in the range of δ 90-165 ppm. |
| Mass Spec (ESI) | - [M-H]⁻ ion at m/z 259.02. - [M+H]⁺ ion at m/z 261.04. |
This guide provides a comprehensive framework for assessing the purity of isolated this compound. By employing a combination of these techniques, researchers can confidently determine the purity of their compound and ensure the integrity of their subsequent studies.
References
Safety Operating Guide
Proper Disposal of 1,3,5,6-Tetrahydroxyxanthone: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3,5,6-Tetrahydroxyxanthone, ensuring laboratory safety and regulatory compliance.
This document provides a detailed, step-by-step protocol for the proper disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to minimize environmental impact and ensure the safety of laboratory personnel. The following information is synthesized from safety data sheets (SDS) and general laboratory safety guidelines.
I. Immediate Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.
Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[2] |
To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated.[1]
First Aid Procedures:
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] Immediately make the victim drink water (two glasses at most).[2] |
| If on Skin | Wash with plenty of water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] Take off immediately all contaminated clothing and wash it before reuse.[2] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3] |
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] A lab coat, long-sleeved clothing, and closed-toe shoes are required. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][3] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, regional, and national regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound must be clearly labeled as hazardous chemical waste.
-
Segregate: Do not mix this waste with other waste streams. Keep solid and liquid waste forms in separate, designated containers.
Step 2: Waste Collection and Storage
-
Containers: Use dedicated, properly labeled, and sealed containers for collecting this compound waste. The container must be compatible with the chemical.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents. This area should be clearly marked as a hazardous waste accumulation area.
Step 3: Spill and Contamination Management
-
Spill Response: In the event of a spill, ensure the area is well-ventilated.[1] Wear the appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Decontamination: Sweep up the spilled material and place it into a suitable container for disposal. Clean the affected area thoroughly. Collect all contaminated materials, including cleaning materials, as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable local, regional, and national regulations for chemical waste.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,3,5,6-Tetrahydroxyxanthone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,3,5,6-Tetrahydroxyxanthone, a member of the xanthone (B1684191) family of organic compounds known for their diverse biological activities.[1] Adherence to these protocols is critical to mitigate potential health and environmental hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to create a reliable barrier against exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
Core PPE Requirements
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Safety goggles are required to protect the eyes from splashes. A face shield offers a fuller range of protection for both the face and eyes and should be used when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Powder-free nitrile or vinyl gloves are recommended to prevent skin exposure and contamination of the work area.[2][3] It is advisable to wear double gloves, especially when working in a biological safety cabinet (BSC). Gloves should be changed every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[2] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown should be worn to protect the skin and clothing. Gowns with long cuffs that can be tucked under gloves provide enhanced protection for the wrists and forearms.[2][4] |
| Respiratory Protection | N-95 or N-100 Respirator | For handling the powdered form of the compound, a NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N-95 or N-100 particle mask, is necessary to prevent inhalation of airborne particles.[2][5] Surgical masks are not a suitable substitute as they offer minimal protection from chemical exposure.[2] |
| Foot Protection | Closed-Toe Shoes | Non-slip, closed-toe shoes or boots must be worn to protect the feet from potential spills and slips.[4][6] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step protocol should be followed:
-
Preparation :
-
Ensure that a designated, well-ventilated area, preferably a chemical fume hood or a biological safety cabinet, is prepared for handling the compound.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have spill containment materials, such as absorbent pads and designated hazardous waste containers, within easy reach.
-
-
Weighing and Aliquoting :
-
When weighing the powdered compound, do so within a chemical fume hood to contain any airborne particles.
-
Use appropriate tools, such as spatulas and weighing paper, and handle them with care to avoid generating dust.
-
Close the primary container tightly immediately after use.
-
-
Dissolving and Diluting :
-
If preparing a solution, add the solvent to the powdered compound slowly to prevent splashing.
-
The process should be carried out in a fume hood.
-
-
Experimental Use :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a xanthone derivative, it should be managed as hazardous chemical waste.[1]
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect all solid waste, including contaminated gloves, weighing paper, filter paper, and paper towels, in a clearly labeled and sealed hazardous waste container.[1] |
| Liquid Waste | Labeled Hazardous Waste Container | Collect all liquid waste, such as reaction mixtures and chromatographic fractions, in a separate, leak-proof, and clearly labeled hazardous waste container.[1] Do not dispose of liquid waste down the drain.[1] |
| Sharps Waste | Designated Sharps Container | Any sharps, such as needles or Pasteur pipettes, that are contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[1] |
Waste Storage and Collection
-
Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.[1]
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[1]
-
When a waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
